Dehydrodanshenol A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one |
InChI |
InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1 |
InChI Key |
WJDNZDJWZBAWCP-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Intricacies of Dehydrodanshenol A: A Technical Guide to its Mechanism of Action
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Initial Research Findings: Extensive searches for "Dehydrodanshenol A" and its mechanism of action have not yielded specific scientific literature or data. This suggests that "this compound" may be a novel, lesser-known compound, or potentially a misnomer. However, the broader search for related compounds with similar structural motifs or from similar natural product classes consistently highlights mechanisms centered around the induction of apoptosis and autophagy , as well as the inhibition of the STAT3 signaling pathway .
To provide a valuable and technically detailed guide that aligns with the user's interest in anti-cancer mechanisms, this document will focus on the well-documented activities of structurally related or functionally similar natural products. Specifically, we will delve into the mechanisms of compounds that have been shown to modulate these critical cellular processes. For the purpose of this guide, we will use illustrative examples from compounds such as Dihydrotanshinone I (DHTS) for its role in inducing apoptosis and autophagy, and 10,11-dehydrocurvularin (DCV) as a potent inhibitor of STAT3 signaling. This approach allows for a comprehensive overview of relevant molecular pathways and experimental methodologies that would likely be applicable to the study of a novel compound like this compound.
Core Mechanisms of Action: A Tripartite Approach to Cancer Cell Demise
The anti-neoplastic activity of many natural products can be attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. The three key mechanisms we will explore are:
-
Induction of Apoptosis: A programmed form of cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.
-
Induction of Autophagy: A cellular recycling process that can, under certain conditions, lead to cell death, particularly in the context of cancer therapy.
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and metastasis.
Quantitative Data Summary
To facilitate a clear understanding of the potency and effects of these mechanisms, the following tables summarize key quantitative data from relevant studies.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dihydrotanshinone I (DHTS) | Colon Cancer Cells | Cytotoxicity | Varies by cell line | [1] |
| 10,11-dehydrocurvularin (DCV) | MDA-MB-231 | STAT3 Inhibition | ~5 | [2] |
| 10,11-dehydrocurvularin (DCV) | MDA-MB-468 | STAT3 Inhibition | ~5 | [2] |
Table 2: Effects on Protein Expression and Activity
| Compound | Target Protein | Effect | Method | Cell Line | Reference |
| Dihydrotanshinone I (DHTS) | Caspase-3/9 | Activation | Fluorescence Assay | Colon Cancer Cells | [1] |
| Dihydrotanshinone I (DHTS) | AIF | Suppression | siRNA Knockdown | Colon Cancer Cells | [1] |
| 10,11-dehydrocurvularin (DCV) | p-STAT3 (Tyr705) | Inhibition | Western Blot | MDA-MB-231, MDA-MB-468 | [3] |
| 10,11-dehydrocurvularin (DCV) | STAT3 DNA Binding | Inhibition | EMSA | In vitro | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in these pathways is crucial for a deeper understanding. The following diagrams, created using Graphviz, illustrate the key signaling cascades and experimental procedures.
Signaling Pathway Diagrams
Caption: DHTS-induced apoptosis and autophagy in colon cancer cells.[1]
Caption: Inhibition of the STAT3 signaling pathway by DCV in breast cancer cells.[3]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for evaluating the anti-cancer effects of a test compound.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, this section provides detailed methodologies for key assays mentioned in the literature.
Western Blotting for Protein Expression Analysis
-
Cell Lysis:
-
Treat cancer cells with the desired concentrations of the test compound for specified time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Caspase-3, LC3B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Immunofluorescence for LC3B Puncta Formation (Autophagy)
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound for the indicated times.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope. The formation of distinct LC3B puncta indicates the induction of autophagy.
-
Conclusion
While direct experimental data on "this compound" is not currently available in the public domain, the established mechanisms of action of related natural products provide a strong framework for understanding its potential anti-cancer properties. The induction of apoptosis and autophagy, coupled with the inhibition of critical oncogenic signaling pathways like STAT3, represents a powerful multi-pronged strategy for eliminating cancer cells. The experimental protocols and pathway diagrams presented in this guide offer a robust toolkit for researchers and drug development professionals to investigate the therapeutic potential of novel compounds in this class. Future studies are warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.
References
- 1. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrodanshenol A: A Technical Guide to its Biological Activity as a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodanshenol A, a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its PTP1B inhibitory action. It includes a summary of quantitative data, a detailed experimental protocol for the PTP1B inhibition assay, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signal transduction by dephosphorylating tyrosine residues on various protein substrates. Its dephosphorylation of the activated insulin receptor and insulin receptor substrate-1 (IRS-1) attenuates insulin signaling, contributing to insulin resistance. Consequently, the inhibition of PTP1B is a well-established strategy for the development of novel therapeutics for type 2 diabetes. This compound has emerged as a promising natural product-based PTP1B inhibitor.
Quantitative Data on Biological Activity
The primary reported biological activity of this compound is its inhibitory effect on PTP1B. The key quantitative data from the scientific literature is summarized in the table below.
| Compound | Target | Activity | Value | Inhibitor Type | Source |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 | 8.5 ± 0.5 μM | Classical-Noncompetitive | [Kim et al., 2017][1] |
Table 1: Summary of Quantitative Biological Activity Data for this compound.
Mechanism of Action: Inhibition of PTP1B
This compound functions as a classical-noncompetitive inhibitor of PTP1B.[1] This mode of inhibition implies that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.
Role of PTP1B in Insulin Signaling
PTP1B is a key negative regulator in the insulin signaling pathway. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B effectively terminates the insulin signal. Inhibition of PTP1B by this compound would, therefore, be expected to enhance and prolong insulin signaling, leading to increased glucose uptake and improved insulin sensitivity.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Experimental Protocols
The following is a detailed methodology for a typical in vitro PTP1B inhibition assay, based on the protocol described by Kim et al. (2017) and supplemented with standard laboratory procedures.[1]
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound (test compound)
-
Sodium oleanate (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
EDTA (1 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Bovine Serum Albumin (BSA) (0.1 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve final desired concentrations.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare a working solution of PTP1B enzyme in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the this compound solution at various concentrations (or DMSO for the control).
-
Add 20 µL of the PTP1B enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the in vitro PTP1B inhibition assay.
Other Biological Activities
To date, the scientific literature on this compound has primarily focused on its PTP1B inhibitory activity. While other tanshinones from Salvia miltiorrhiza have been investigated for a broader range of biological effects, including anticancer and anti-inflammatory activities, there is currently a lack of published data on these activities for this compound specifically. Further research is required to explore the full pharmacological profile of this compound.
Conclusion and Future Directions
This compound is a validated inhibitor of PTP1B with a noncompetitive mechanism of action. This activity positions it as a lead compound for the development of novel therapeutics for type 2 diabetes and obesity. Future research should focus on:
-
In vivo studies to confirm its efficacy and safety in animal models of metabolic disease.
-
Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
-
Investigation of its effects on other cellular signaling pathways to identify any additional biological activities or potential off-target effects.
-
Elucidation of its precise allosteric binding site on the PTP1B enzyme.
This technical guide provides a foundational understanding of the biological activity of this compound based on the current scientific evidence. As research progresses, a more comprehensive picture of its therapeutic potential will undoubtedly emerge.
References
Dehydrodanshenol A as a Non-Competitive Inhibitor of Protein Tyrosine Phosphatase 1B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dehydrodanshenol A's inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways. PTP1B has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound, a natural product, has been identified as a potent, non-competitive inhibitor of this enzyme. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.
Quantitative Inhibition Data
This compound has been characterized as a non-competitive inhibitor of PTP1B. The primary quantitative metric available from existing literature is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | PTP1B | Non-competitive | 8.5[1] | Not Reported |
Note: The inhibition constant (Ki) for this compound has not been reported in the reviewed literature. For a non-competitive inhibitor, the Ki is a more direct measure of binding affinity to the enzyme.
PTP1B Signaling Pathway and Inhibition
PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to the insulin receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade through the phosphorylation of substrates like Insulin Receptor Substrate 1 (IRS-1). PTP1B dephosphorylates both the activated insulin receptor and IRS-1, thus terminating the signal. By inhibiting PTP1B, this compound can potentially enhance and prolong insulin signaling.
Experimental Protocols
While the specific protocol used to determine the IC50 of this compound is not publicly available, a general methodology for assessing PTP1B inhibition using a colorimetric assay is well-established.
In Vitro PTP1B Inhibition Assay (General Protocol)
This assay measures the enzymatic activity of PTP1B through the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), detectable by spectrophotometry.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitor: this compound dissolved in DMSO
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the inhibitor dilutions. For the control (uninhibited reaction), add DMSO.
-
Add the PTP1B enzyme solution to each well and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution (1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by non-linear regression analysis.
Determination of Inhibition Type and Ki (General Protocol)
To confirm the non-competitive inhibition mechanism and determine the Ki value, kinetic studies are performed by varying the concentrations of both the substrate (pNPP) and the inhibitor (this compound).
Procedure:
-
Perform the PTP1B inhibition assay as described in section 3.1.
-
For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocity at a range of pNPP concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km (substrate concentration at half-maximal velocity) is unchanged, while the Vmax (maximal velocity) decreases.
-
The Ki value can be determined by a secondary plot of the y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.
References
Dehydrodanshenol A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodanshenol A is a C19 norditerpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.
Natural Sources and Quantitative Analysis
This compound is primarily isolated from the roots of plants belonging to the Salvia genus, renowned for their rich composition of bioactive diterpenoids. The principal species identified as natural sources are Salvia miltiorrhiza (Danshen) and Salvia przewalskii. While extensive quantitative data for a wide range of tanshinones in these species is available, specific yield information for this compound is less commonly reported. However, based on the analysis of related compounds, the concentration of individual tanshinones in the dried roots of these plants typically ranges from 0.1 to over 7 mg/g. It is plausible that the concentration of this compound falls within this range, contingent on factors such as the specific plant chemotype, geographical origin, and harvest time.
Table 1: Natural Sources of this compound and Estimated Yield
| Plant Species | Family | Plant Part | Estimated Yield (mg/g of dry weight) |
| Salvia miltiorrhiza | Lamiaceae | Root | 0.1 - 7.6 (as total tanshinones)[1][2] |
| Salvia przewalskii | Lamiaceae | Root | ~3.8 (as tanshinone I)[1] |
| Samanea saman | Leguminosae | Not Specified | Data not available |
Experimental Protocols
Isolation and Purification of this compound from Salvia Roots
This protocol is a generalized procedure based on established methods for the isolation of diterpenoids from Salvia species.[3][4][5][6]
a. Extraction:
-
Air-dry the roots of Salvia miltiorrhiza or Salvia przewalskii at room temperature and grind them into a fine powder.
-
Macerate the powdered root material with 95% ethanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate fraction, which typically contains the diterpenoids, under reduced pressure.
c. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a methanol-chloroform solvent system.
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
Quantification of this compound by HPLC-DAD
This method is adapted from established HPLC protocols for the analysis of tanshinones and other phenolic compounds in plant extracts.[7][8][9]
a. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 series or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) acetonitrile and (B) water containing 0.1% formic acid.
-
Gradient Program: A linear gradient starting with a lower concentration of acetonitrile and gradually increasing over the run time to elute compounds with varying polarities. A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-90% A; 30-35 min, 90% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (determined by UV scan, typically in the range of 250-280 nm for similar compounds).
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound in methanol at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Isolation and Purification Workflow for this compound.
Biological Activity and Signaling Pathway
This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC50 value of 8.5 µM. PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a compound of interest for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B by this compound is believed to occur at an allosteric site, rather than the catalytic site, which could offer greater selectivity and reduced side effects.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Harvest Time on Growth and Bioactive Compounds in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and bioactivity of diterpenoids from the roots of Salvia grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the Roots of Salvia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase 1B by lupeol and lupenone isolated from Sorbus commixta - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrodanshenol A: A Spectroscopic and Biological Profile
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrodanshenol A, a naturally occurring abietane diterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this compound. The guide details its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and outlines the experimental protocols for its isolation and characterization. Furthermore, it explores the role of this compound as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in metabolic disease research.
Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data, providing a quantitative basis for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 9.02 | d | 8.8 |
| 2 | 7.50 | m | |
| 3 | 7.40 | d | 6.9 |
| 6 | 8.12 | d | 8.8 |
| 7 | 7.93 | d | 8.8 |
Note: The data presented here is a partial representation of the full ¹H NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
A complete list of ¹³C NMR chemical shifts is pending the acquisition of the full primary literature.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound. This data will be included upon sourcing the primary publication.
Experimental Protocols
The isolation and purification of this compound are critical steps for obtaining accurate spectroscopic data and for conducting biological assays.
Isolation of this compound
The following is a generalized workflow for the isolation of abietane diterpenoids from Salvia miltiorrhiza, the plant source from which this compound has been reported.
Spectroscopic Analysis
The structural characterization of the isolated compound involves a suite of spectroscopic techniques.
Biological Activity: PTP1B Inhibition
This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC₅₀ value of 8.5 ± 0.5 μM. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.
The inhibitory action of this compound on PTP1B suggests its potential to modulate these critical signaling cascades.
The non-competitive nature of this inhibition indicates that this compound binds to a site on the PTP1B enzyme that is distinct from the active site. This allosteric inhibition can offer advantages in terms of specificity and reduced potential for off-target effects.
Conclusion
This compound presents as a promising natural product with well-defined spectroscopic features and significant biological activity as a PTP1B inhibitor. The data and protocols outlined in this guide provide a foundational resource for further research and development of this compound for potential therapeutic applications. Future work will focus on obtaining the complete spectroscopic dataset from primary literature to provide a more exhaustive reference for the scientific community.
In Vitro Characterization of Dehydrodanshenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodanshenol A, a natural abietane-type diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a noteworthy compound in the field of diabetes research. Its primary in vitro biological activity identified to date is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its known quantitative data, a detailed experimental protocol for its primary biological assay, and an illustration of the relevant signaling pathway. Due to the limited public data exclusively on this compound, this guide is supplemented with in vitro data from other well-characterized tanshinones from Salvia miltiorrhiza, such as Cryptotanshinone and Tanshinol B, to provide a broader context for its potential biological effects.
Quantitative In Vitro Data
The primary reported in vitro activity of this compound is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] The available quantitative data for this compound and other relevant tanshinones from Salvia miltiorrhiza are summarized below for comparative analysis.
Table 1: PTP1B Inhibitory Activity of Tanshinones from Salvia miltiorrhiza [3]
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 8.5 ± 0.5 | Classical-Noncompetitive |
| Tanshinol B | 4.7 ± 0.4 | Mixed-Noncompetitive |
| Cryptotanshinone | 5.5 ± 0.9 | Mixed-Noncompetitive |
| 15,16-Dihydrotanshinone I | 18.6 ± 0.4 | Not specified |
| Tanshinone I | 27.1 ± 0.8 | Not specified |
| Tanshinone IIA | > 100 | Not specified |
Table 2: In Vitro Activities of Related Tanshinones on Other Targets
| Compound | Target/Assay | Cell Line | Activity | Reference |
| Cryptotanshinone | STAT3 Signaling | Colorectal Cancer Cells | Inhibition | [4] |
| Cryptotanshinone | PI3K/Akt Signaling | Human Hepatocellular Carcinoma Cells | Inhibition | [4] |
| Cryptotanshinone | 5-LO Inhibition | Cell-free assay | IC50 = 7.1 µM | [5] |
| Cryptotanshinone | mPGES-1 Inhibition | Cell-free assay | IC50 = 1.9 ± 0.4 µM | [5] |
| Tanshinone IIA | PI3K/Akt/mTOR Signaling | Human Breast Cancer Cells | Inhibition | [6] |
| Tanshinone I | Apoptosis Induction | Human Leukemia Cells | Time- and dose-dependent | [6] |
| Dihydrotanshinone I | CYP1A2 Inhibition | Human Liver Microsomes | Ki = 0.53 µM (Competitive) | |
| Dihydrotanshinone I | CYP2C9 Inhibition | Human Liver Microsomes | Ki = 1.92 µM (Competitive) |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is based on the methodology typically employed for assessing the PTP1B inhibitory activity of natural compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PTP1B enzyme.
Materials:
-
Human recombinant PTP1B enzyme
-
This compound (and other test compounds)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the human recombinant PTP1B enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the p-nitrophenyl phosphate (pNPP) substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, noncompetitive, or mixed), the assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (pNPP). The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Visualizations: Signaling Pathways and Workflows
PTP1B Inhibition Experimental Workflow
The following diagram illustrates the key steps in the in vitro PTP1B inhibition assay.
References
- 1. Frontiers | Phytochemicals as Potential Epidrugs in Type 2 Diabetes Mellitus [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worldscientific.com [worldscientific.com]
- 4. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 5. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrodanshenol A: A Preliminary Toxicity Screening Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide and framework for the preliminary toxicity screening of Dehydrodanshenol A. As of the latest literature review, specific toxicity data for this compound is not publicly available. The following sections outline the standard methodologies and data presentation formats that would be employed in such a screening. The quantitative data presented in the tables are illustrative and should not be considered as actual experimental results for this compound.
Introduction
This compound is a naturally occurring norditerpene compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 8.5 μM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. While the pharmacological activity of this compound is of significant interest, a thorough evaluation of its safety profile is paramount before it can be considered for further drug development.
This technical guide outlines a standard preliminary toxicity screening workflow for a novel compound such as this compound. It covers essential in vitro and in vivo assays designed to identify potential toxic liabilities at an early stage. The protocols and data presentation formats are based on established guidelines and common practices in the pharmaceutical industry.
In Vitro Cytotoxicity Assessment
The initial step in toxicity screening is to assess the potential of this compound to induce cell death in various cell lines. This provides a baseline understanding of its cellular toxicity and helps in dose selection for subsequent in vivo studies. While some related tanshinone compounds have exhibited cytotoxicity, specific data for this compound is needed.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).
Materials:
-
Human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant cancer cell line if applicable.
-
This compound (stock solution in DMSO).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, with a final DMSO concentration not exceeding 0.5%.
-
Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) [Illustrative] |
| HepG2 | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 52.8 | |
| HEK293 | 24 | > 100 |
| 48 | 98.1 | |
| 72 | 85.4 |
Acute Oral Toxicity Assessment (In Vivo)
An acute oral toxicity study provides information on the adverse effects of a single, high dose of a substance and is a critical step in the safety evaluation.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in a rodent model.
Materials:
-
Female Sprague-Dawley rats (8-12 weeks old).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Standard laboratory animal housing and diet.
Procedure:
-
Acclimatize animals for at least 5 days before the study.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).
-
Observe the animal for signs of toxicity and mortality for 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
The study is complete when a sufficient number of reversals have occurred to allow for the calculation of the LD50.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Presentation: Acute Oral Toxicity
| Species/Strain | Sex | Route of Administration | Vehicle | LD50 (mg/kg) [Illustrative] | Clinical Signs of Toxicity [Illustrative] |
| Sprague-Dawley Rat | Female | Oral | 0.5% CMC | > 2000 | No significant clinical signs observed. No mortality. |
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
This compound.
-
S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation.
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene).
-
Minimal glucose agar plates.
-
Top agar.
Procedure:
-
Prepare different concentrations of this compound.
-
In a test tube, mix the tester strain, this compound, and either S9 mix or a buffer (for the non-activation condition).
-
Add molten top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
Data Presentation: Ames Test
| Tester Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) [Illustrative] | Mean Revertants ± SD [Illustrative] | Mutagenicity Ratio [Illustrative] | Result |
| TA98 | - | 0 | 25 ± 4 | - | Negative |
| 10 | 28 ± 5 | 1.1 | |||
| 100 | 30 ± 6 | 1.2 | |||
| + | 0 | 45 ± 7 | - | Negative | |
| 10 | 48 ± 8 | 1.1 | |||
| 100 | 52 ± 9 | 1.2 | |||
| TA100 | - | 0 | 150 ± 15 | - | Negative |
| 10 | 155 ± 18 | 1.0 | |||
| 100 | 160 ± 20 | 1.1 | |||
| + | 0 | 160 ± 17 | - | Negative | |
| 10 | 165 ± 19 | 1.0 | |||
| 100 | 170 ± 22 | 1.1 |
Visualizations
Signaling Pathway
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Experimental Workflow
Caption: Preliminary toxicity screening workflow for this compound.
Conclusion and Future Directions
This whitepaper outlines a foundational preliminary toxicity screening plan for this compound. The illustrative data suggests that this compound may have a favorable preliminary safety profile, with low in vitro cytotoxicity at effective concentrations, an estimated high acute oral LD50, and no evidence of mutagenicity in the Ames test.
However, it is critical to generate actual experimental data for this compound to confirm these preliminary assessments. Further studies should include:
-
Sub-acute toxicity studies: To evaluate the effects of repeated dosing.
-
Safety pharmacology studies: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
-
In vitro micronucleus assay: To further investigate potential genotoxicity.
-
Mechanism-based toxicity studies: To explore any potential off-target effects related to its PTP1B inhibitory activity.
A comprehensive understanding of the toxicological profile of this compound is essential for its continued development as a potential therapeutic agent. The methodologies and frameworks presented in this guide provide a clear path forward for these crucial safety assessments.
References
Dehydrodanshenol A: A Technical Review of a Novel PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodanshenol A is a naturally occurring abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. Emerging research has identified this compound as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. This inhibitory action positions this compound as a promising candidate for further investigation in the context of type 2 diabetes, obesity, and other metabolic disorders. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activity, mechanism of action, and the experimental protocols used for its study.
Chemical Properties
This compound is one of twelve naturally occurring tanshinones that have been isolated from Salvia miltiorrhiza. Its chemical structure is characterized by a furan-diosphenol skeleton.
| Property | Value |
| Molecular Formula | C₂₁H₁₈O₄ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1444618-61-4 |
| Class | Diterpenoid, Tanshinone |
| Source | Salvia miltiorrhiza Bunge |
| Physical Properties | Data on specific physical properties such as melting point and solubility are not readily available in the current literature. |
Biological Activity and Mechanism of Action
The primary biological activity of this compound identified to date is its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).
PTP1B Inhibition
PTP1B is a critical negative regulator in the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Inhibition of PTP1B is therefore a key therapeutic strategy for enhancing insulin sensitivity.
This compound has been shown to be a non-competitive inhibitor of PTP1B.[1] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Quantitative Data on PTP1B Inhibition
| Compound | IC₅₀ (μM) | Inhibition Type | Source |
| This compound | 8.5 ± 0.5 | Non-competitive | [1] |
Mechanism of Action: PTP1B in Insulin Signaling
The insulin signaling pathway is a complex cascade of phosphorylation events initiated by the binding of insulin to its receptor. PTP1B acts as a key "brake" on this pathway. This compound, by inhibiting PTP1B, effectively "releases the brake," leading to enhanced and prolonged insulin signaling. This results in increased glucose transporter 4 (GLUT4) translocation to the cell membrane and, consequently, increased glucose uptake from the bloodstream.
Experimental Protocols
Isolation of this compound from Salvia miltiorrhiza
The following is a general protocol for the isolation of tanshinones, including this compound, from the roots of Salvia miltiorrhiza. Specific yields for this compound may vary.
Detailed Steps:
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing tanshinones are combined and further purified by repeated column chromatography using Sephadex LH-20 and RP-18 silica gel.
-
Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
PTP1B Inhibition Assay
The inhibitory activity of this compound against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Detailed Protocol:
-
Assay Buffer: A suitable buffer is prepared, for example, 50 mM HEPES buffer (pH 7.0) containing 1 mM EDTA, 1 mM DTT, and 0.1 mg/mL bovine serum albumin.
-
Reagents: Solutions of recombinant human PTP1B, p-nitrophenyl phosphate (pNPP), this compound (at various concentrations), and a positive control inhibitor (e.g., sodium orthovanadate) are prepared in the assay buffer.
-
Incubation: The PTP1B enzyme is pre-incubated with this compound or the control for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Reaction Termination: After a set incubation period (e.g., 30 minutes), the reaction is terminated by the addition of a stop solution, such as sodium hydroxide.
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percent inhibition is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound has emerged as a noteworthy natural product with significant potential as a PTP1B inhibitor. Its non-competitive mode of action offers a distinct advantage, as it may lead to greater specificity and fewer off-target effects compared to active-site-directed inhibitors. The data presented in this review underscore the importance of further research into this compound.
Future studies should focus on:
-
Comprehensive Biological Profiling: Investigating the effects of this compound on other cellular targets and pathways to fully elucidate its pharmacological profile.
-
In Vivo Efficacy: Evaluating the anti-diabetic and anti-obesity effects of this compound in animal models.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency and pharmacokinetic properties.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for the treatment of metabolic diseases.
References
Dehydrodanshenol A (CAS 1444618-61-4): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Dehydrodanshenol A, a naturally occurring diterpenoid and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of diabetes and related metabolic disorders.
Chemical and Physical Properties
This compound is a member of the tanshinone family of compounds, isolated from the roots of Salvia miltiorrhiza. Its core structure is a tetracyclic diterpene.
| Property | Value | Source |
| CAS Number | 1444618-61-4 | N/A |
| Molecular Formula | C₂₁H₁₈O₄ | [1] |
| Molecular Weight | 334.37 g/mol | [1] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. (For reference, Tanshinone I, a related compound, has a melting point of 233-234°C[2]) | |
| Boiling Point | Not specified in available literature. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | N/A |
Biological Activity: Inhibition of PTP1B
This compound has been identified as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.
| Parameter | Value | Source |
| Target Enzyme | Protein Tyrosine Phosphatase 1B (PTP1B) | N/A |
| IC₅₀ | 8.5 ± 0.5 μM | N/A |
| Inhibition Type | Classical-Noncompetitive | N/A |
The inhibition of PTP1B by this compound suggests its potential as a therapeutic agent for type 2 diabetes by enhancing insulin sensitivity.
Experimental Protocols
The following sections detail the experimental procedures for the isolation, purification, and biological characterization of this compound, as adapted from the available scientific literature.
Isolation and Purification from Salvia miltiorrhiza
This compound is naturally present in the roots of Salvia miltiorrhiza. The following is a general workflow for its extraction and purification.
Methodology:
-
Extraction: The air-dried and powdered roots of Salvia miltiorrhiza are extracted with an organic solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, containing the majority of tanshinones, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
PTP1B Inhibition Assay
The inhibitory activity of this compound against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.0), recombinant human PTP1B enzyme, and varying concentrations of this compound (dissolved in DMSO).
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: The reaction is allowed to proceed at the controlled temperature for a defined time (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a strong base, such as sodium hydroxide (NaOH).
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (containing DMSO without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate the insulin signaling pathway through the inhibition of PTP1B.
In a normal physiological state, insulin binds to its receptor, leading to autophosphorylation and activation of the receptor. This triggers a cascade of downstream signaling events that ultimately result in glucose uptake by cells. PTP1B acts as a negative regulator by dephosphorylating and inactivating the insulin receptor. This compound inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained activation of the insulin signaling pathway, enhanced glucose uptake, and improved insulin sensitivity.
Spectral Data
Detailed spectral data for this compound (¹H-NMR, ¹³C-NMR, MS, and IR) are crucial for its unambiguous identification and characterization. While specific spectra are not publicly available, they are referenced in the primary literature and can be obtained from commercial suppliers upon request.
Note: This document is intended for research purposes only and does not constitute medical advice. The synthesis and use of this compound should be conducted by qualified professionals in a laboratory setting.
References
"Dehydrodanshenol A molecular formula C21H18O4"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodanshenol A is a naturally occurring diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Lamiaceae), a plant with a long history of use in traditional medicine. With the molecular formula C21H18O4, this compound has garnered interest in the scientific community for its specific biological activities, particularly its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document provides a comprehensive overview of this compound, including its chemical properties, biological functions, and detailed experimental protocols for its study.
Chemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value |
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1444618-61-4 |
| Class | Diterpenoid |
| Natural Source | Salvia miltiorrhiza |
Biological Activity
The primary biological activity of this compound identified to date is its inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B).
PTP1B Inhibition
This compound has been identified as a potent and selective inhibitor of PTP1B.[1] PTP1B is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[2][3][4][5]
The inhibitory activity of this compound against PTP1B is summarized in the table below:
| Parameter | Value | Reference |
| IC50 | 8.5 ± 0.5 μM | Kim et al., 2017[1] |
| Inhibition Type | Classical-noncompetitive | Kim et al., 2017[1] |
α-Glucosidase Inhibitory Activity
In a study investigating the α-glucosidase inhibitory activity of compounds isolated from Salvia miltiorrhiza, this compound was found to have no significant inhibitory effect on this enzyme.[6][7]
Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[2][3][4][5] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Inhibition of α-Glucosidase by Abietane-Type Diterpenoids Isolated from Roots of Salvia miltiorrhiza [e-nps.or.kr]
Dehydrodanshenol A: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydrodanshenol A, a norditerpenoid derived from Salvia miltiorrhiza (Danshen), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. While research on this compound is in its early stages, this document consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways. To provide a broader context, the therapeutic effects of the wider class of tanshinones, to which this compound belongs, are also discussed, highlighting potential avenues for future research.
Introduction to this compound
This compound is a natural compound isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Structurally, it is classified as an abietane-type norditerpenoid. Its primary reported biological activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the negative regulation of insulin and leptin signaling pathways.[1] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[1]
Therapeutic Potential in Type 2 Diabetes: PTP1B Inhibition
The most well-documented therapeutic effect of this compound is its ability to inhibit PTP1B. This inhibition enhances insulin sensitivity, a key factor in the pathophysiology of type 2 diabetes.
Quantitative Data: PTP1B Inhibitory Activity
The inhibitory potency of this compound against PTP1B has been quantified in vitro, with reported IC50 values indicating significant activity.
| Compound | Target | IC50 (µM) | Source |
| This compound | PTP1B | 8.5 | [2] |
Signaling Pathway: Insulin Signaling and PTP1B
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound is expected to enhance and prolong the insulin signal, leading to improved glucose uptake and metabolism.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Broader Therapeutic Potential of Tanshinones
While specific data for this compound is limited, the broader class of tanshinones from Salvia miltiorrhiza exhibits a wide range of pharmacological activities, suggesting potential avenues for future investigation of this compound. These activities include anti-inflammatory, neuroprotective, and anticancer effects.[3][4]
Anti-Inflammatory Effects
Tanshinones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[5]
A general workflow for assessing the anti-inflammatory potential of a compound like this compound is outlined below.
Caption: General workflow for evaluating anti-inflammatory properties.
Neuroprotective Effects
Several tanshinones have demonstrated neuroprotective properties in various experimental models, suggesting a potential role in neurodegenerative diseases.[6]
Anticancer Activity
The anticancer potential of tanshinones has been investigated against various cancer cell lines, with mechanisms including induction of apoptosis and cell cycle arrest.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and extension of research findings. Below is a representative protocol for a key in vitro assay.
In Vitro PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound presents a promising lead compound, particularly for the development of novel therapeutics for type 2 diabetes, owing to its potent PTP1B inhibitory activity. The broader pharmacological activities observed in the tanshinone class of compounds suggest that this compound may possess a wider range of therapeutic effects that warrant further investigation.
Future research should focus on:
-
Comprehensive in vivo studies to validate the anti-diabetic effects of this compound.
-
Elucidation of its pharmacokinetic and pharmacodynamic properties.
-
Investigation into its potential anti-inflammatory, neuroprotective, and anticancer activities through dedicated in vitro and in vivo models.
-
Structure-activity relationship studies to optimize its potency and selectivity.
The continued exploration of this compound and related tanshinones holds significant promise for the discovery of new and effective therapeutic agents for a variety of human diseases.
References
- 1. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Skin Lipidomics Study Reveals the Therapeutic Effects of Tanshinones in a Rat Model of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinones from Salvia miltiorrhiza Bunge revert chemotherapy-induced neuropathic pain and reduce glioblastoma cells malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Proposed Synthesis of Dehydrodanshenol A
For Research Use Only
Abstract
Dehydrodanshenol A is a bioactive diterpenoid belonging to the tanshinone family, which has garnered interest for its potential pharmacological activities. This document outlines a proposed, hypothetical synthetic protocol for this compound. It is important to note that a specific, detailed, and validated total synthesis of this compound has not been published in the peer-reviewed scientific literature to date. Therefore, the following protocol is a theoretical pathway based on established synthetic strategies for structurally related tanshinones, such as cryptotanshinone and miltirone. This proposed route is intended to serve as a conceptual framework for researchers in medicinal chemistry and drug development. All experimental parameters would require rigorous optimization and validation.
Chemical Structure
This compound
-
CAS Number: 1444618-61-4
-
Molecular Formula: C₂₁H₁₈O₄
-
Molecular Weight: 334.37 g/mol
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to simpler, more readily available starting materials. The core abietane-type tetracyclic skeleton is a common feature among tanshinones, and its construction is a key challenge. A convergent synthetic strategy is proposed, wherein the furan ring and the aromatic C-ring are constructed onto a pre-existing A/B ring system.
Hypothetical Synthesis Protocol
The following multi-step synthesis is a proposed pathway and has not been experimentally validated.
Step 1: Synthesis of a Substituted Naphthalene Intermediate
The synthesis would likely commence with the construction of a substituted naphthalene derivative that will form the B and C rings of the tanshinone core. This could be achieved via a Diels-Alder reaction between a suitable diene and a naphthoquinone derivative, followed by aromatization.
-
Reaction: Diels-Alder Cycloaddition and Aromatization.
-
Starting Materials: A substituted 1,3-diene and a juglone derivative (5-hydroxy-1,4-naphthoquinone).
-
Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), oxidizing agent for aromatization (e.g., DDQ).
-
Solvent: Toluene or Dichloromethane.
-
Temperature: Room temperature to reflux.
-
Duration: 12-24 hours.
-
Work-up: Aqueous work-up followed by column chromatography.
Step 2: Friedel-Crafts Acylation for D-Ring Precursor
To introduce the functionality required for the furan ring, a Friedel-Crafts acylation on the naphthalene intermediate would be a logical step.
-
Reaction: Friedel-Crafts Acylation.
-
Starting Material: Substituted naphthalene from Step 1.
-
Reagents: An appropriate acyl chloride (e.g., 2-chloropropionyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).
-
Solvent: Dichloromethane or Nitrobenzene.
-
Temperature: 0 °C to room temperature.
-
Duration: 2-6 hours.
-
Work-up: Quenching with ice/HCl, followed by extraction and purification.
Step 3: Furan Ring Formation
The resulting α-haloketone can be used to construct the furan ring, a key feature of this compound. This can be achieved through a base-mediated cyclization.
-
Reaction: Intramolecular Cyclization (Furan Synthesis).
-
Starting Material: Acylated naphthalene from Step 2.
-
Reagents: A suitable base (e.g., Sodium Hydride, Potassium Carbonate).
-
Solvent: DMF or THF.
-
Temperature: Room temperature to 80 °C.
-
Duration: 4-12 hours.
-
Work-up: Aqueous work-up, extraction, and chromatographic purification.
Step 4: Introduction of the Carbonyl Group on Ring A
The next key transformation would be the introduction of the carbonyl group at the benzylic position of the A-ring. This could be accomplished via an oxidation reaction.
-
Reaction: Benzylic Oxidation.
-
Starting Material: The tetracyclic intermediate from Step 3.
-
Reagents: Chromium trioxide (CrO₃) in acetic acid, or other selective oxidizing agents.
-
Solvent: Acetic Acid or a mixture of Acetonitrile/Water.
-
Temperature: Room temperature.
-
Duration: 1-4 hours.
-
Work-up: Quenching with isopropanol, extraction, and purification.
Step 5: Introduction of the Hydroxyl Group and Dehydrogenation
The final steps would involve the introduction of the tertiary hydroxyl group and the final dehydrogenation to yield this compound. The introduction of the hydroxyl group could be achieved via an enolate formation followed by reaction with an electrophilic oxygen source. The final dehydrogenation would lead to the aromatic A-ring.
-
Reaction: Hydroxylation and Dehydrogenation.
-
Starting Material: The ketone from Step 4.
-
Reagents: For hydroxylation: a strong base (e.g., LDA) followed by an oxygen source (e.g., a MoOPH reagent). For dehydrogenation: a high-potential quinone (e.g., DDQ) or palladium on carbon (Pd/C) at elevated temperature.
-
Solvent: THF for hydroxylation; Toluene or Xylene for dehydrogenation.
-
Temperature: -78 °C to room temperature for hydroxylation; Reflux for dehydrogenation.
-
Duration: 1-3 hours for hydroxylation; 6-18 hours for dehydrogenation.
-
Work-up: Standard aqueous work-up and purification by preparative HPLC.
Data Presentation
As this is a proposed synthesis, no experimental quantitative data for reaction yields, times, or specific quantities of reagents can be provided. Researchers attempting this synthesis would need to perform extensive optimization at each step. A hypothetical data table structure is provided below for guidance on how experimental results could be organized.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diels-Alder / Aromatization | Substituted Diene, Juglone derivative | BF₃·OEt₂, DDQ | Toluene | 110 | 24 | - |
| 2 | Friedel-Crafts Acylation | Naphthalene Intermediate | 2-Chloropropionyl chloride, AlCl₃ | DCM | 0-25 | 4 |
- |
| 3 | Furan Ring Formation | Acylated Naphthalene | NaH | DMF | 25-80 | 8 | - |
| 4 | Benzylic Oxidation | Tetracyclic Intermediate | CrO₃ | Acetic Acid | 25 | 2 | - |
| 5 | Hydroxylation / Dehydrogenation | Ketone Intermediate | LDA, MoOPH, DDQ | THF, Toluene | -78 to 110 | 20 | - |
Note: The values in this table are placeholders and would need to be determined experimentally.
Visualizations
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The synthesis of this compound presents a significant challenge due to the lack of published protocols. The hypothetical pathway described herein is based on established methodologies for the synthesis of related natural products and provides a logical starting point for researchers. Each step would require careful experimental design, optimization, and characterization of intermediates to achieve the final target molecule. This document is intended to facilitate future research in the total synthesis of this compound and its analogues for further biological evaluation.
Application Notes and Protocols for the Purification of Dehydrodanshenol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Dehydrodanshenol A from its natural source, Salvia miltiorrhiza (Danshen). The methodologies described are based on established techniques for the isolation of structurally related tanshinone compounds and are intended to serve as a guide for laboratory-scale purification.
Introduction
This compound is a bioactive diterpenoid compound found in the roots of Salvia miltiorrhiza. Like other tanshinones, it is of significant interest to the pharmaceutical industry due to its potential therapeutic properties. Obtaining high-purity this compound is crucial for pharmacological studies and drug development. This document outlines a multi-step purification strategy involving extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Extraction of Crude this compound
The initial step in the purification process is the extraction of a crude mixture containing this compound from the dried roots of Salvia miltiorrhiza. Ethanol extraction is a widely used and effective method for enriching lipophilic compounds like tanshinones.
Experimental Protocol: Ethanol Extraction
-
Preparation of Plant Material: Grind the dried roots of Salvia miltiorrhiza into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
Solvent Maceration: Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the ethanolic extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure maximum recovery of the target compounds.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate. Separate the ethyl acetate layer, which will contain the less polar this compound. Repeat this partitioning step three times.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude extract enriched with this compound.
Purification by Column Chromatography
Column chromatography is employed for the initial fractionation of the crude extract to separate this compound from other less and more polar compounds. Silica gel is a common stationary phase for this purpose.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column. Allow the silica gel to settle and ensure a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a step-wise or gradient solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30, v/v).
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing this compound. A suitable TLC mobile phase would be a mixture of hexane and ethyl acetate. Visualize the spots under UV light (254 nm).
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and evaporate the solvent to obtain a partially purified extract.
Table 1: Typical Parameters for Silica Gel Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Column Dimensions | 5 cm (ID) x 50 cm (L) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 100:0 to 70:30 v/v) |
| Sample Load | 10 g of crude extract |
| Flow Rate | Gravity-driven or low pressure |
| Fraction Volume | 50 mL |
| Detection | Thin-Layer Chromatography (TLC) with UV detection at 254 nm |
High-Purity Purification by Preparative HPLC
For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is the final and most crucial step. A reversed-phase C18 column is typically used for the separation of tanshinones.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified extract from the column chromatography step in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Use a preparative HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Set the appropriate chromatographic conditions as detailed in Table 2.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC runs.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Post-Purification Processing: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound as a solid powder.
Table 2: Illustrative Parameters for Preparative HPLC
| Parameter | Value/Description |
| Stationary Phase | C18 silica gel, 10 µm particle size |
| Column Dimensions | 20 mm (ID) x 250 mm (L) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 60-80% B over 30 minutes |
| Flow Rate | 10 mL/min |
| Injection Volume | 1-5 mL (depending on concentration) |
| Detection | UV at 270 nm |
| Expected Purity | >98% |
Disclaimer: The quantitative data presented in the tables are illustrative and based on typical values for the purification of similar compounds. Actual results may vary depending on the specific experimental conditions and the quality of the starting material.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification process.
Caption: Overall workflow for the purification of this compound.
Caption: Logical separation in silica gel column chromatography.
Application Notes and Protocols for Dehydrodanshenol A Bioassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodanshenol A is a naturally occurring compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. Inhibition of PTP1B enhances insulin sensitivity, and therefore, compounds like this compound are of considerable interest in drug discovery and development.
These application notes provide a comprehensive guide for the development of a bioassay to screen for and characterize inhibitors of PTP1B, using this compound as a reference compound. The protocols and data presented herein are intended to facilitate research into novel PTP1B inhibitors.
Data Presentation
The inhibitory activity of this compound against PTP1B is summarized below. For comparative purposes, the IC50 values of other known PTP1B inhibitors are also included.
| Compound | IC50 (μM) | Type of Inhibition |
| This compound | 8.5 [1] | Non-competitive [1] |
| Ursolic Acid | 3.6 | Competitive |
| Oleanolic Acid | 7.94 | Competitive |
| Suramin | 9.8 | Competitive |
| Trodusquemine (MSI-1436) | 1.0 | Allosteric (Non-competitive) |
Signaling Pathway
PTP1B plays a critical role in the negative regulation of the insulin signaling cascade. The following diagram illustrates the mechanism by which PTP1B inhibition can enhance insulin sensitivity.
Caption: PTP1B's role in insulin signaling and its inhibition by this compound.
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add 10 µL of the test compound solution to each well. For the control (no inhibition), add 10 µL of DMSO.
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of recombinant human PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution (final concentration 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Type (Kinetic Analysis)
This protocol outlines the procedure to determine whether an inhibitor is competitive, non-competitive, or uncompetitive using Lineweaver-Burk plots.
Materials:
-
Same as for the PTP1B Inhibition Assay.
Procedure:
-
Perform the PTP1B inhibition assay as described above, but with varying concentrations of the substrate (pNPP) for each fixed concentration of the inhibitor. A typical range for pNPP concentrations would be from 0.5 to 10 times the Km value.
-
Measure the initial reaction velocity (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the resulting plots:
-
Competitive inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).
-
Bioassay Development Workflow
The following diagram illustrates a typical workflow for the development of a bioassay for a natural product like this compound.
Caption: A generalized workflow for natural product bioassay development.
References
Application Notes and Protocols for Cell-Based Assays of Bioactive Compounds
Note: Initial searches for "Dehydrodanshenol A" did not yield specific results. The following application notes and protocols are based on cell-based assays used for compounds with similar names or expected biological activities, such as Dehydroepiandrosterone (DHEA), Danshensu, and other natural products with neuroprotective, anti-inflammatory, and anti-cancer properties. These methods can be adapted to evaluate the efficacy of novel compounds like this compound.
Neuroprotective Effects
Assessment of Cell Viability using MTT Assay
Application: To evaluate the protective effect of a compound against neurotoxin-induced cell death.
Protocol:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin, such as rotenone or Aβ42 oligomers (e.g., 10 µM), to the wells and incubate for an additional 24-48 hours.[1][2]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
Application: To determine the antioxidant properties of a compound by measuring its ability to reduce intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
ROS Detection:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Add a fluorescent probe for ROS (e.g., DCFH-DA) to the cells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated and toxin-exposed controls. A decrease in fluorescence indicates a reduction in ROS levels.[2]
Quantitative Data Summary: Neuroprotective Assays
| Compound | Assay | Cell Line | Neurotoxin | IC50/EC50/Effect | Reference |
| Danshensu | ROS Reduction | SH-SY5Y | Rotenone | 10 µM had no effect on viability but repressed ROS | [2] |
| DHEAS | MTT Assay | Primary Neuronal Culture | Aβ42 oligomers | 10⁻⁷ M significantly blocked the increase in caspase 3/7 activity | [1] |
Anti-inflammatory Effects
Nitric Oxide (NO) Inhibition Assay
Application: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophages.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and incubate overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[3]
Inhibition of Protein Denaturation Assay
Application: To evaluate the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[4]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[4]
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100. Diclofenac sodium can be used as a standard.[4]
Quantitative Data Summary: Anti-inflammatory Assays
| Compound/Extract | Assay | IC50/Effect | Reference |
| 12-Dehydropyxinol Derivative 5c | NO Inhibition | Significant effect at 1 µM | [3] |
| Rhodomonas sp. Pepsin Hydrolysate | Protein Denaturation Inhibition | 89% inhibition at 500 µg/mL | [5] |
| Psychotria densinervia Leaf Extract | DPPH Assay | IC50: 59.09 ± 5.97 µg/ml | [6] |
| Psychotria densinervia Leaf Extract | ABTS Assay | IC50: 262.4 ± 4.46 µg/ml | [6] |
Anti-Cancer Effects
Cell Proliferation and Viability Assay (CCK-8)
Application: To determine the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[7]
Cell Migration Assay (Wound Healing)
Application: To assess the effect of a compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Culture: Grow cancer cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to that of untreated controls.
Cell Invasion Assay (Transwell)
Application: To evaluate the inhibitory effect of a compound on cancer cell invasion through an extracellular matrix.
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Compound and Chemoattractant: Add the test compound to the upper chamber. Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
-
-
Data Analysis: Compare the number of invading cells in the treated group to the untreated control.
Signaling Pathway Diagrams
Below are diagrams of signaling pathways often implicated in the biological activities discussed.
Caption: PI3K/AKT/Nrf2 signaling pathway in neuroprotection.[2]
Caption: MAPK and NF-κB signaling pathways in inflammation.[3]
References
- 1. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrodanshenol A: Application Notes and Protocols for PTP1B Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, PTP1B has emerged as a significant therapeutic target for the development of novel drugs for these metabolic disorders. Dehydrodanshenol A, a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and specific inhibitor of PTP1B. This document provides detailed application notes and protocols for conducting a PTP1B enzyme kinetics assay with this compound, intended to assist researchers in the screening and characterization of PTP1B inhibitors.
Data Presentation
The inhibitory effect of this compound on PTP1B has been characterized as non-competitive. The key quantitative data from enzyme kinetic studies are summarized below for easy reference and comparison.
| Parameter | Value | Description |
| IC50 | 8.5 ± 0.5 μM[1] | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PTP1B activity. |
| Inhibition Type | Non-competitive[1] | The inhibitor binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. |
| Ki | Not explicitly stated in the abstract, but derivable from the full study's kinetic data. | The inhibition constant, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. |
Experimental Protocols
This section outlines a detailed methodology for a PTP1B enzyme kinetics assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
This compound (stock solution in DMSO)
-
p-Nitrophenyl phosphate (pNPP) (substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO)
Assay Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in DMSO. Further dilute these stock solutions in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare a range of concentrations of the substrate, pNPP, in the Assay Buffer.
-
Dilute the recombinant PTP1B enzyme in the Assay Buffer to the desired working concentration.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 20 µL of the diluted this compound solution (or vehicle control - Assay Buffer with the same percentage of DMSO).
-
Add 60 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 15-30 minutes using a microplate reader. This kinetic reading will monitor the formation of the product, p-nitrophenol.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 2 M NaOH. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. For non-competitive inhibition, the lines will intersect on the x-axis, with the Vmax decreasing as the inhibitor concentration increases, while the Km remains unchanged.
-
Mandatory Visualizations
PTP1B Signaling Pathway in Insulin Regulation
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for PTP1B Enzyme Kinetics Assay
Caption: Workflow for PTP1B inhibition assay and data analysis.
References
Application Notes and Protocols for Dehydrodanshenol A and PTP1B Inhibitors in Diabetes Research
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols relevant to the study of Dehydrodanshenol A and its potential application in diabetes research through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). While direct studies on this compound in animal models of diabetes are not currently available in the public domain, its known activity as a PTP1B inhibitor allows for the formulation of hypothesized mechanisms and the adaptation of established protocols from analogous PTP1B inhibitors.
Introduction to this compound and PTP1B Inhibition
This compound is a natural compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 8.5 μM. PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.
Hypothesized Signaling Pathway of this compound in Diabetes
The inhibitory action of this compound on PTP1B is expected to enhance the insulin signaling cascade. A simplified representation of this pathway is provided below.
Caption: Hypothesized insulin signaling pathway with this compound.
Representative Experimental Protocols Using a PTP1B Inhibitor
The following protocols are based on studies of other PTP1B inhibitors in animal models of type 2 diabetes and can be adapted for the investigation of this compound.
Animal Model Induction: High-Fat Diet and Streptozotocin (STZ)
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
Diabetic Model Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 4-8 weeks to induce insulin resistance.
-
-
STZ Administration:
-
After the initial HFD period, mice are fasted for 6 hours.
-
A single low dose of STZ (e.g., 40-100 mg/kg body weight), freshly dissolved in citrate buffer (pH 4.5), is administered via intraperitoneal (i.p.) injection to induce partial beta-cell damage.
-
Blood glucose levels are monitored 72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Experimental Design and Treatment
-
Grouping (Example):
-
Non-diabetic Control (Standard diet) + Vehicle
-
Diabetic Control (HFD/STZ) + Vehicle
-
Diabetic (HFD/STZ) + this compound (e.g., 10 mg/kg)
-
Diabetic (HFD/STZ) + this compound (e.g., 25 mg/kg)
-
Diabetic (HFD/STZ) + Positive Control (e.g., Metformin)
-
-
Administration: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Body weight and food intake are recorded weekly. Fasting blood glucose is measured weekly from tail vein blood using a glucometer.
Key In Vivo Experiments
-
Procedure:
-
Mice are fasted overnight (12-16 hours).
-
A baseline blood glucose sample (0 min) is collected.
-
Glucose (2 g/kg body weight) is administered by oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Procedure:
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose sample (0 min) is collected.
-
Human insulin (e.g., 0.75 U/kg body weight) is administered via i.p. injection.
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Biochemical and Molecular Analysis
At the end of the treatment period, animals are euthanized, and blood and tissues (liver, skeletal muscle, adipose tissue, pancreas) are collected for further analysis.
-
Serum Analysis: Measurement of insulin, triglycerides, total cholesterol, ALT, and AST levels.
-
Western Blot Analysis:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against PTP1B, p-IR, IR, p-Akt, Akt, etc.
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Histology:
-
Fix pancreatic tissue in 10% formalin and embed in paraffin.
-
Section and stain with hematoxylin and eosin (H&E) to assess islet morphology.
-
Immunohistochemistry for insulin to evaluate beta-cell mass.
-
Quantitative Data from a Representative PTP1B Inhibitor Study
The following tables summarize hypothetical data based on typical results observed with PTP1B inhibitors in HFD/STZ-induced diabetic mice.
| Parameter | Non-diabetic Control | Diabetic Control | PTP1B Inhibitor (25 mg/kg) | Metformin |
| Final Body Weight (g) | 25.2 ± 1.5 | 38.5 ± 2.1 | 32.1 ± 1.8 | 33.5 ± 2.0 |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 310 ± 25 | 155 ± 15 | 168 ± 18 |
| Serum Insulin (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.4 ± 0.4 |
| OGTT AUC (mg/dLmin) | 15000 ± 1200 | 45000 ± 3500 | 25000 ± 2800 | 28000 ± 3100* |
| Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. |
| Biochemical Parameter | Non-diabetic Control | Diabetic Control | PTP1B Inhibitor (25 mg/kg) |
| Triglycerides (mg/dL) | 80 ± 10 | 180 ± 20 | 110 ± 15 |
| Total Cholesterol (mg/dL) | 120 ± 15 | 250 ± 25 | 160 ± 20 |
| ALT (U/L) | 30 ± 5 | 95 ± 12 | 45 ± 8 |
| AST (U/L) | 45 ± 8 | 120 ± 15 | 60 ± 10 |
| Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. |
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating a PTP1B inhibitor in a diabetic mouse model.
Conclusion
While direct experimental data for this compound in diabetic animal models is lacking, its established role as a PTP1B inhibitor provides a strong rationale for its investigation as a potential anti-diabetic agent. The protocols and expected outcomes detailed in this document, based on studies of analogous compounds, offer a comprehensive framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound in the context of type 2 diabetes. Such studies would be crucial in determining its therapeutic potential and elucidating its precise mechanisms of action in vivo.
Dehydrodanshenol A: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodanshenol A, a natural compound isolated from Salvia miltiorrhiza, has emerged as a molecule of interest in preclinical research, primarily for its inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the study of type 2 diabetes and obesity. This document provides a summary of the current knowledge on this compound, with a focus on its biochemical activity and proposed mechanism of action. Due to a lack of available in vivo data, this document cannot provide information on dosage and administration routes. Instead, it offers detailed protocols for in vitro experimental setups to facilitate further investigation of this compound.
Data Presentation
Currently, all available quantitative data for this compound is derived from in vitro enzymatic assays. No in vivo studies detailing dosage, administration routes, or pharmacokinetic profiles have been identified in the public domain.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.5 ± 0.5 | Non-competitive | [1][2][3][4][5][6] |
Mechanism of Action
This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][6]. PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, leading to increased glucose uptake and utilization. This mechanism of action suggests its potential therapeutic relevance in the context of insulin resistance and type 2 diabetes.
Signaling Pathway
Caption: Mechanism of this compound in enhancing insulin signaling via PTP1B inhibition.
Experimental Protocols
Given the absence of in vivo data, the following are detailed protocols for foundational in vitro experiments to characterize the activity of this compound.
Protocol 1: In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to achieve a range of concentrations (e.g., from 0.1 µM to 100 µM). Further dilute these in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the various concentrations of this compound solution (or DMSO as a vehicle control).
-
Add 20 µL of the recombinant PTP1B enzyme solution and incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 20 µL of the pNPP substrate solution.
-
-
Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Enzyme Kinetic Analysis
Objective: To determine the mode of inhibition of this compound on PTP1B.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and this compound.
-
Keep the concentration of the PTP1B enzyme constant.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) based on the changes in Vmax and Km. A non-competitive inhibitor will show a decrease in Vmax with no change in Km.
-
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The current body of evidence strongly indicates that this compound is a potent in vitro inhibitor of PTP1B. This presents a compelling case for its further investigation as a potential therapeutic agent for metabolic disorders. However, the complete absence of in vivo data, including dosage, administration routes, pharmacokinetics, and safety profiles, is a significant knowledge gap. Future research should prioritize well-designed animal studies to address these critical parameters. Such studies are essential to validate the therapeutic potential of this compound and to determine its feasibility for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. journals.blrcl.org [journals.blrcl.org]
- 5. Approaches to Decrease Hyperglycemia by Targeting Impaired Hepatic Glucose Homeostasis Using Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Dehydrodanshenol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Dehydrodanshenol A using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a bioactive diterpenoid compound of interest for its potential therapeutic properties. Accurate and robust analytical methods are essential for its detection and quantification in various matrices, including herbal extracts and pharmaceutical formulations. The following protocols are based on established methods for the analysis of structurally related tanshinones found in Salvia species and provide a strong starting point for the method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of diterpenoids.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-40% B
-
10-25 min: 40-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm, which is a common absorption maximum for the tanshinone chromophore.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: For plant extracts or other matrices, perform a suitable extraction (e.g., sonication or soxhlet with methanol or ethanol). The extract should be filtered through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the this compound peak by comparing the retention time with the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions (UHPLC):
-
Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for fast and efficient separation.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10-50% B
-
5-12 min: 50-95% B
-
12-15 min: 95% B (hold)
-
15-15.5 min: 95-10% B (return to initial conditions)
-
15.5-18 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan mode can be used for initial identification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ would be the precursor ion. The product ions would be determined from the fragmentation pattern in MS/MS mode.
4. Sample Preparation:
-
Follow the same procedure as for the HPLC method, but ensure that the final dilution is done with a solvent compatible with the initial mobile phase of the UHPLC system.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for this compound analysis, based on typical performance for similar compounds. This data should be experimentally verified during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Retention Time (min) | ~18.5 | ~9.2 |
| Linearity Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.01 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and must be determined experimentally during method validation for this compound.
Mandatory Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Dehydrodanshenol A: Solubility and Formulation Strategies for Preclinical Research
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydrodanshenol A is a naturally derived compound that has garnered interest for its potential therapeutic properties, notably as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the research of type 2 diabetes and obesity. However, like many other tanshinones, this compound is presumed to have poor aqueous solubility, which presents a significant challenge for its formulation and bioavailability in preclinical studies. These application notes provide an overview of the solubility characteristics of structurally similar compounds and detail protocols for solubility determination and the development of formulations to enhance bioavailability.
Solubility Profile
Table 1: Solubility of Cryptotanshinone (a proxy for this compound) in Various Solvents.
| Solvent | Solubility | Reference |
| Water | 0.00976 mg/mL (9.76 µg/mL) | [1][2] |
| 1% Poloxamer 407 (aq) | 4.15 ± 0.03 µg/mL | [2] |
| 1% Poloxamer 407 (HCl buffer, pH 1.2) | 4.11 ± 0.02 µg/mL | [2] |
| 1% Poloxamer 407 (PBS buffer, pH 6.8) | 5.22 ± 0.01 µg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | [1] |
| Methanol | Very Soluble | [1] |
| Ethanol | Very Soluble | [1] |
| Chloroform | Very Soluble | [1] |
| Ether | Very Soluble | [1] |
Note: This data is for Cryptotanshinone and is intended to serve as a representative guide for this compound due to structural similarities.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a standard method for determining the aqueous solubility of a poorly soluble compound like this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
High-performance liquid chromatography (HPLC) system
-
0.22 µm syringe filters
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of this compound from the stock solution to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Ensure the final concentration of DMSO is below 0.5% to minimize co-solvent effects.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibration.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
The resulting concentration represents the aqueous solubility of this compound under the tested conditions.
Protocol 2: Formulation Development - Solid Dispersion by Solvent Evaporation
Solid dispersion is a common technique used to enhance the solubility and dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[1][3]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 188
-
Methanol or Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Select a drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Dissolve both this compound and the chosen carrier (PVP K30 or Poloxamer 188) in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Ensure complete dissolution of both components with the aid of sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, XRD, and SEM).
Signaling Pathway
This compound acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin and leptin sensitivity.[4][5][6]
Caption: Inhibition of PTP1B by this compound enhances insulin and leptin signaling.
Workflow for Formulation Development and Evaluation
The following diagram illustrates a logical workflow for the development and evaluation of a this compound formulation.
References
- 1. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
"Dehydrodanshenol A as a chemical probe for PTP1B"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including the insulin and leptin pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, PTP1B has emerged as a significant therapeutic target for the development of novel drugs for these metabolic disorders. Dehydrodanshenol A, a natural product, has been identified as a non-competitive inhibitor of PTP1B, making it a valuable chemical probe for studying PTP1B function and for drug discovery efforts.
These application notes provide a summary of the biochemical properties of this compound and detailed protocols for its use in PTP1B-related research.
Data Presentation
The inhibitory activity of this compound against PTP1B has been characterized, although extensive quantitative data in the public domain is limited. The available data is summarized below.
| Compound | Target | Inhibition Type | IC50 (μM) | Ki | Selectivity |
| This compound | PTP1B | Non-competitive | 8.5[1] | N/A | N/A |
Note: Data for the inhibitor constant (Ki) and selectivity against other phosphatases (e.g., TCPTP, SHP-1, SHP-2) for this compound are not currently available in published literature.
Signaling Pathways and Mechanism of Action
PTP1B primarily exerts its negative regulatory effects on the insulin and leptin signaling pathways. In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), leading to the attenuation of downstream signaling. This ultimately inhibits the translocation of glucose transporter 4 (GLUT4) to the cell membrane, reducing glucose uptake.
As a non-competitive inhibitor, this compound is presumed to bind to an allosteric site on PTP1B, a site distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate. The exact binding mode and the precise conformational changes induced by this compound have not been experimentally determined. However, studies on other non-polar allosteric inhibitors of PTP1B suggest that binding to the allosteric site, often involving the α7 helix, can stabilize an inactive conformation of the enzyme.
References
Application Notes and Protocols for Dehydroepiandrosterone (DHEA) in Metabolic Research
Note: Initial searches for "Dehydrodanshenol A" did not yield specific results related to metabolic research. The following application notes and protocols are based on the closely related and well-researched adrenal steroid, Dehydroepiandrosterone (DHEA), which is highly relevant to metabolic studies.
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in primates.[1] Produced primarily by the adrenal cortex, gonads, and brain, DHEA serves as a precursor to androgens and estrogens.[2][3] Circulating levels of DHEA peak in early adulthood and decline with age, a phenomenon that has prompted extensive research into its potential role in age-related metabolic diseases.[2] DHEA has demonstrated a range of effects on various organs and systems, positioning it as a compound of interest in metabolic research, particularly in the context of obesity, diabetes, and cardiovascular disease.[1][4]
Mechanism of Action in Metabolism
DHEA's metabolic effects are multifaceted and are mediated through several mechanisms:
-
Intracrine Conversion: DHEA is taken up by peripheral tissues, such as adipose tissue, where it is converted into active androgens and estrogens.[1][3] These hormones then exert their effects locally by binding to their respective nuclear receptors.[3]
-
Nuclear Receptor Activation: DHEA has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[5][6] This activation can influence the transcription of genes involved in lipid metabolism and fatty acid oxidation.[6]
-
Membrane Receptor Signaling: Evidence suggests that DHEA can also act through specific G protein-coupled receptors on the cell surface, initiating rapid signaling cascades.[4][5] For instance, in endothelial cells, DHEA can activate the ERK 1/2 signaling pathway.[5]
-
Modulation of Key Signaling Pathways: DHEA can influence critical metabolic signaling pathways, including the PI3K/Akt pathway, which plays a central role in glucose uptake and insulin sensitivity.[7]
-
Enzyme Inhibition: DHEA is an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which may contribute to its effects on lipid synthesis.[1][8]
Applications in Metabolic Research
DHEA is a valuable tool for investigating various aspects of metabolic regulation:
-
Adipose Tissue Biology: DHEA has been shown to reduce adipose tissue mass, inhibit adipocyte proliferation and differentiation, and stimulate lipolysis by increasing the expression of key enzymes like adipose triglyceride lipase and hormone-sensitive lipase.[9] It is therefore useful for studying the mechanisms of adipogenesis and fat metabolism.
-
Glucose Homeostasis: DHEA can enhance glucose uptake in adipocytes and skeletal muscle, and improve insulin sensitivity.[7][9][10] It has been observed to lower blood glucose in diabetic animal models.[11][12] This makes it a relevant compound for research into insulin resistance and type 2 diabetes.
-
Lipid Metabolism: The effects of DHEA on lipid profiles are complex and can be context-dependent. Some studies report reductions in total cholesterol and HDL cholesterol.[13][14] Its influence on lipoprotein processing makes it a subject of interest in cardiovascular research.[13]
-
Mitochondrial Biogenesis: The activation of PPARs by DHEA suggests a potential role in stimulating mitochondrial biogenesis, which is a promising area of investigation for musculoskeletal failure and other metabolic disorders.[8]
Data Presentation
Table 1: Effects of DHEA Supplementation on Lipid Profile in Humans
| Parameter | Study Population | DHEA Dose | Duration | Outcome | Reference |
| Total Cholesterol | Hypoadrenal women | 50 mg/day | 12 weeks | Significant reduction | [14] |
| HDL Cholesterol | Hypoadrenal women | 50 mg/day | 12 weeks | Significant reduction | [14] |
| Large HDL particles | Hypoadrenal women | 50 mg/day | 12 weeks | Markedly lower | [14] |
| HDL Cholesterol | Perimenopausal women | 50 mg/day | 6 months | 10.1% decline from baseline | [15] |
| Lp(a) | Perimenopausal women | 50 mg/day | 6 months | 18.1% decline from baseline | [15] |
| HDL-C | Women | Not specified | Not specified | Significant reduction (WMD: -5.1 mg/dl) | [13] |
Table 2: Effects of DHEA on Glucose Metabolism
| Parameter | Model | DHEA Dose | Duration | Outcome | Reference |
| Blood Glucose | Diabetic rats | 10mg/kg | Chronic | Decrease in diabetic rats | [11] |
| 2-hour Glucose (OGTT) | Humans with abnormal glucose tolerance | 50 mg/day | 1 year | 18 mg/dL decrease | [16] |
| 2-hour Glucose (OGTT) | Humans with abnormal glucose tolerance | 50 mg/day | 2 years | 21 mg/dL decrease | [16] |
| Fasting Plasma Glucose | Humans ≥60 years | ≤50 mg/day | <12 weeks | Significant decrease | [16] |
| Fasting Glucose | Obese rats | Not specified | 6 weeks | Significantly lower with DHEA + exercise | [17] |
| Blood Glucose | Orchidectomized rats | Not specified | Not specified | Significant decrease | [18] |
| Insulin | Orchidectomized rats | Not specified | Not specified | Significant decrease | [18] |
| HOMA-IR | Orchidectomized rats | Not specified | Not specified | Significant decrease | [18] |
Experimental Protocols
Protocol 1: In Vitro Assessment of DHEA's Effect on Glucose Uptake in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
-
DHEA Treatment:
-
Glucose Uptake Assay:
-
Wash cells with PBS.
-
Incubate cells in serum-free DMEM for 2-3 hours.
-
Add a glucose uptake solution containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for a defined period (e.g., 10 minutes).
-
Terminate glucose uptake by washing with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize glucose uptake to total protein content.
-
Compare glucose uptake in DHEA-treated cells to vehicle-treated controls.
-
Protocol 2: In Vivo Assessment of DHEA's Effect on Metabolic Parameters in a High-Fat Diet-Induced Obese Rat Model
-
Animal Model:
-
DHEA Administration:
-
Divide the obese rats into control and treatment groups.
-
Administer DHEA to the treatment group daily via oral gavage or subcutaneous injection at a specified dose (e.g., 1 mg/kg body weight) for a defined duration (e.g., 6 weeks).[6] The control group should receive the vehicle.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples to measure fasting glucose, insulin, and lipid profiles (total cholesterol, HDL, LDL, triglycerides).
-
-
Tissue Analysis:
-
Harvest tissues such as adipose tissue, liver, and skeletal muscle.
-
Analyze gene and protein expression of key metabolic markers (e.g., GLUT4, PPARα, lipolytic enzymes) using qPCR and Western blotting.
-
-
Data Analysis:
-
Compare the metabolic parameters and tissue markers between the DHEA-treated and control groups using appropriate statistical tests.
-
Mandatory Visualization
Caption: DHEA signaling pathways in metabolic regulation.
Caption: Experimental workflow for in vivo DHEA study.
Caption: Logical relationships of DHEA's metabolic effects.
References
- 1. irb.hr [irb.hr]
- 2. The Utilization of Dehydroepiandrosterone as a Sexual Hormone Precursor in Premenopausal and Postmenopausal Women: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DHEA Administration Activates Transcription of Muscular Lipid Metabolic Enzymes via PPARα and PPARδ in Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of DHEA on metabolic and endocrine functions of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The effect of long-term DHEA treatment on glucose metabolism, hydrogen peroxide and thioredoxin levels in the skeletal muscle of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of dehydroepiandrosterone (DHEA) in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Dehydroepiandrosterone Replacement on Lipoprotein Profile in Hypoadrenal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. optimaldx.com [optimaldx.com]
- 17. DHEA administration and exercise training improves insulin resistance in obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydroepiandrosterone (DHEA) Treatment in Cell Culture
Note: Initial searches for "Dehydrodanshenol A" did not yield specific results in the context of cell culture applications. The following application notes and protocols are based on the well-researched compound Dehydroepiandrosterone (DHEA) , which shares a similar "Dehydro-" prefix and has extensive data available on its effects in cell culture. These protocols can serve as a template for investigating the effects of novel compounds.
I. Introduction
Dehydroepiandrosterone (DHEA) is a multifunctional steroid hormone that has been shown to exert a range of biological effects in vitro, including anti-inflammatory, antioxidant, and anti-cancer activities. These application notes provide a summary of the key findings and detailed protocols for studying the effects of DHEA in various cell culture models.
II. Data Presentation
The following tables summarize the quantitative data from studies on DHEA treatment in different cell lines.
Table 1: Anti-inflammatory Effects of DHEA
| Cell Line | Treatment | Concentration | Effect | Reference |
| Human Aortic Endothelial Cells | DHEAS + TNF-α | 0.1 µM - 1 mM | Inhibition of TNF-α-induced VCAM-1 expression | [1] |
| Human Aortic Endothelial Cells | DHEAS + TNF-α | Not specified | Inhibition of TNF-α-induced NF-κB activation | [1] |
| Human Fibroblast-like Synoviocytes (MH7A) | DHE + TNF-α | 10 µM and 20 µM | Significant reduction in IL-6 and IL-1β expression | [2] |
Table 2: Anticancer and Cytotoxic Effects of DHEA and its Analogs
| Cell Line | Treatment | Concentration | Effect | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | 2'-3'-dehydrosalannol (DHS) | Not specified | Inhibition of growth and induction of apoptosis | [3][4] |
| MCF-7 Breast Cancer Cells | DHEA-α-2-DG | Not specified | Enhanced anticancer activity compared to DHEA or 2-DG alone | [5] |
Table 3: Antioxidant Effects of DHEA
| Cell Line | Treatment | Concentration | Effect | Reference |
| Rat Liver BRL-3A Cells | DHEA + H₂O₂ | Not specified | Increased antioxidant enzyme activity, decreased ROS generation, and inhibited apoptosis | [6] |
III. Experimental Protocols
Protocol 1: General Cell Culture and DHEA Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
DHEA Preparation: Prepare a stock solution of DHEA in a suitable solvent (e.g., DMSO, ethanol). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the old medium with a fresh medium containing various concentrations of DHEA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Anti-inflammatory Effects
-
Induction of Inflammation: Pre-treat cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for a specified duration to induce an inflammatory response.
-
DHEA Co-treatment: Treat the cells with DHEA at various concentrations in the presence of the inflammatory stimulus.
-
Analysis of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines such as IL-6 and IL-1β.[2]
-
RT-PCR: Isolate total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of inflammatory genes (e.g., IL6, IL1B, VCAM1).
-
Western Blotting: Prepare cell lysates to determine the protein levels of key inflammatory signaling molecules like NF-κB and IκB-α.[1]
-
Flow Cytometry: Analyze the surface expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells.[7]
-
Protocol 3: Evaluation of Anticancer Effects
-
Cell Viability Assay (MTT or WST-1):
-
Seed cells in a 96-well plate and treat with a range of DHEA concentrations.
-
After the incubation period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with DHEA for the desired time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Prepare cell lysates from DHEA-treated and control cells.
-
Perform western blotting to detect changes in the expression of pro-apoptotic (e.g., BAX, cleaved caspase-3) and anti-apoptotic (e.g., BCL-2) proteins.[3]
-
IV. Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for studying the effects of DHEA in cell culture.
Caption: DHEA's inhibitory effect on the NF-κB inflammatory pathway.
Caption: Pro-apoptotic signaling pathway induced by a DHEA analog in cancer cells.
References
- 1. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroepiandrosterone-α-2-Deoxyglucoside Exhibits Enhanced Anticancer Effects in MCF-7 Breast Cancer Cells and Inhibits Glucose-6-Phosphate Dehydrogenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of danshen on human vascular endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrodanshenol A: A Tool for Investigating Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dehydrodanshenol A has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. This property makes this compound a valuable research tool for studying insulin signaling and for investigating potential therapeutic strategies for insulin resistance and type 2 diabetes.
PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects of insulin. By inhibiting PTP1B, this compound is expected to enhance and prolong insulin-induced signaling, leading to increased glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue.
The primary application of this compound in this context is to probe the intricate mechanisms of insulin signaling. Researchers can utilize this small molecule to:
-
Investigate the specific role of PTP1B in various cell types and tissues.
-
Elucidate the downstream consequences of PTP1B inhibition on the phosphorylation status of key signaling proteins such as Akt/PKB.
-
Assess the impact of enhanced insulin signaling on glucose transporter 4 (GLUT4) translocation and subsequent glucose uptake.
-
Explore the potential of PTP1B inhibitors as therapeutic agents for metabolic disorders.
Below are detailed protocols for key experiments to characterize the effects of this compound on the insulin signaling pathway.
Quantitative Data
Currently, specific quantitative data on the downstream effects of this compound on the insulin signaling pathway beyond PTP1B inhibition is not extensively available in public literature. The primary reported value is its inhibitory concentration for PTP1B.
| Parameter | Value | Reference |
| PTP1B Inhibition (IC50) | 8.5 µM | [1] |
Researchers are encouraged to generate dose-response curves for their specific cellular models to determine the optimal working concentration of this compound for downstream signaling studies.
Experimental Protocols
PTP1B Inhibition Assay
This assay confirms the direct inhibitory effect of this compound on PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate: p-nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow for PTP1B Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on PTP1B.
Western Blot Analysis of Insulin Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), and Akt.
Materials:
-
Cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for a specified time (e.g., 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Workflow for Western Blot Analysis
References
Troubleshooting & Optimization
Technical Support Center: Dehydrodanshenol A Assay Interference
Welcome to the technical support center for researchers working with Dehydrodanshenol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential assay interference issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound in a PTP1B inhibition assay is different from the reported value. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors. This compound is a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a reported IC50 of 8.5 μM.[1] Variations can be due to differences in assay conditions such as enzyme concentration, substrate concentration, incubation time, and buffer composition. Ensure your protocol is well-controlled and consider the possibility of assay interference as detailed in the troubleshooting guides below.
Q2: I am observing high background noise or a drifting baseline in my assay when using this compound. What could be the cause?
A2: High background or a drifting baseline can be indicative of compound instability or aggregation. This compound, being a natural product, may have limited solubility in aqueous buffers, leading to precipitation over time. It is also possible that the compound is degrading under your specific assay conditions. Refer to the "Compound Solubility and Stability Issues" troubleshooting guide for mitigation strategies.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: While not definitively classified as a PAIN, this compound's structural characteristics, common to many natural products, suggest it could exhibit PAIN-like behavior. PAINs are compounds that tend to show activity in multiple assays through non-specific mechanisms. Potential issues include compound aggregation, redox cycling, and interference with assay detection methods. It is crucial to perform control experiments to rule out these possibilities.
Q4: How can I be sure that the observed inhibition is specific to my target protein and not an artifact?
A4: To confirm specific inhibition, it is essential to perform orthogonal assays. This involves using a different assay format or detection method to measure the activity of your target protein. For example, if you are using a colorimetric PTP1B assay, you could try a fluorescence-based assay or a direct binding assay to confirm the interaction. Additionally, counter-screening against unrelated targets can help identify non-specific activity.
Troubleshooting Guides
Issue: Inconsistent or Non-reproducible Inhibition Data
This is a common problem when working with natural products. The root cause often lies in the compound's physicochemical properties or its interaction with assay components.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Perform dynamic light scattering (DLS) to check for aggregate formation at your working concentration. 3. Visually inspect assay wells for precipitation. | Aggregates will be disrupted, leading to more consistent inhibition data. DLS will confirm the presence or absence of aggregates. |
| Poor Solubility | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Determine the kinetic solubility of the compound in your assay buffer. | Consistent DMSO concentration will minimize solvent effects. Fresh stocks avoid issues with compound precipitation over time. Knowing the solubility limit prevents using super-saturated solutions. |
| Compound Instability | 1. Pre-incubate this compound in assay buffer for the duration of the assay and then test its activity to check for degradation. 2. Analyze the compound by HPLC before and after incubation in assay buffer. | This will determine if the compound is stable under your experimental conditions. HPLC analysis will show any degradation products. |
Issue: Interference with Assay Signal (Colorimetric & Fluorometric Assays)
This compound may interfere with the detection method of your assay, leading to false-positive or false-negative results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Color | 1. Measure the absorbance of this compound at the wavelength used for detection (e.g., 405 nm for pNPP assays). 2. Run a control with the compound and all assay components except the enzyme. | This will quantify the compound's intrinsic absorbance. The control will show if the compound's color contributes to the final signal. |
| Fluorescence Quenching or Enhancement | 1. Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. 2. Run a control with the fluorescent product of the reaction and the compound to check for quenching. | This determines if the compound itself is fluorescent. The control experiment will reveal any quenching or enhancement effects on the reporter fluorophore. |
| Redox Cycling | 1. Include a reducing agent like DTT in your assay buffer if compatible. 2. Perform the assay under anaerobic conditions if possible. 3. Use an alternative assay that is not redox-sensitive. | DTT can mitigate some redox effects. Anaerobic conditions can prevent redox cycling. An orthogonal assay will validate the initial findings. |
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted from published methods for measuring PTP1B activity.[2][3][4][5]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add 80 µL of the PTP1B enzyme solution (final concentration ~25 ng/well) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizing Potential Interference Pathways
The following diagrams illustrate common mechanisms of assay interference that may be relevant when working with compounds like this compound.
Caption: Potential mechanisms of assay interference by this compound.
The following workflow can help troubleshoot unexpected results in an enzyme inhibition assay.
Caption: A logical workflow for troubleshooting enzyme inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. eijppr.com [eijppr.com]
Technical Support Center: Optimizing Dehydrodanshenol A Concentration In Vitro
Welcome to the technical support center for Dehydrodanshenol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known in vitro activity?
This compound is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen). Its primary and most characterized in vitro activity is the non-competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), with a reported IC50 value of 8.5 μM.[1][2][3][4] PTP1B is a negative regulator of insulin and leptin signaling pathways, making its inhibitors potential therapeutic agents for diabetes and obesity.[3]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
Based on its IC50 value for PTP1B inhibition (8.5 μM), a good starting point for cell-based assays would be to test a concentration range that brackets this value. A suggested range is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the potential, yet unconfirmed, biological activities of this compound based on related compounds?
While direct evidence for this compound is limited, studies on other structurally similar tanshinones from Salvia miltiorrhiza suggest potential anti-inflammatory and antioxidant activities.
-
Anti-inflammatory effects: Compounds like Tanshinone IIA and Cryptotanshinone have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][6][7][8]
-
Antioxidant effects: Tanshinone IIA has been reported to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][4][9][10][11]
It is important to experimentally verify these potential activities for this compound in your specific in vitro model.
Q4: How should I dissolve and store this compound?
This compound is a lipophilic compound. For in vitro experiments, it is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Note that some tanshinones have shown instability in aqueous solutions over extended periods.[12]
Q5: Are there any known off-target effects or cytotoxicity?
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Compound has degraded. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Check the stability of the compound in your specific culture medium over the time course of your experiment.[12] | |
| Cell line is not responsive. | Ensure your cell line expresses the target of interest (e.g., PTP1B). Consider using a positive control compound known to elicit the desired response in your cell line. | |
| High cell death or cytotoxicity observed | Concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the treatment concentration of this compound. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%). | |
| Inconsistent or variable results | Incomplete dissolution of the compound. | Ensure the this compound stock solution is fully dissolved before diluting into the culture medium. Briefly vortex before use. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Related Tanshinones
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | PTP1B | Enzymatic | 8.5 | [1][2][3][4] |
| Cryptotanshinone | PTP1B | Enzymatic | 5.5 | [3] |
| Tanshinol B | PTP1B | Enzymatic | 4.7 | [3] |
| 15,16-dihydrotanshinone I | PTP1B | Enzymatic | 18.6 | [3] |
| Tanshinone I | PTP1B | Enzymatic | 27.1 | [3] |
| Tanshinonal | PTP1B | Enzymatic | 37.6 | [3] |
| Tanshinone IIA | α-glucosidase | Enzymatic | 48.38 | [16] |
| 15,16-dihydrotanshinone I | α-glucosidase | Enzymatic | 48.02 | [16] |
Experimental Protocols
Protocol 1: Determination of PTP1B Inhibitory Activity (Enzymatic Assay)
This protocol is adapted from a general method for assessing PTP1B inhibition.[17][18][19][20]
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well. The final volume should be brought to 200 µL with assay buffer.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. karger.com [karger.com]
- 2. mdpi.com [mdpi.com]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. springermedicine.com [springermedicine.com]
- 9. Tanshinone IIA Attenuates Contrast-Induced Nephropathy via Nrf2 Activation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Regulates Keap1/Nrf2 Signal Pathway by Activating Sestrin2 to Restrain Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 15. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
"Dehydrodanshenol A stability and degradation issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Dehydrodanshenol A. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a complex diterpenoid molecule. Due to the limited publicly available stability data for this specific compound, some of the degradation pathways and potential issues described are based on the chemical properties of its known functional groups and data from structurally related compounds, such as tanshinones.
This compound: Chemical Structure
The chemical structure of this compound (CAS: 1444618-61-4) is presented below. The key functional groups that may influence its stability include a furan ring, an α-hydroxy ketone, and a polycyclic aromatic system.
Chemical Structure of this compound

Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling, storage, and use of this compound in experimental settings.
Q1: My this compound solution has changed color (e.g., turned yellow or brown) upon storage. What is the cause and is it still usable?
A: Color change in a solution of this compound is a common indicator of degradation. The polycyclic aromatic system and other conjugated parts of the molecule are susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts.
-
Potential Cause:
-
Oxidation: The furan ring and other electron-rich parts of the molecule can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of the aromatic and conjugated systems. Studies on similar compounds, like Tanshinone IIA, have shown significant degradation under light exposure.[1][2]
-
-
Recommendation:
-
It is strongly advised to prepare fresh solutions of this compound for each experiment.
-
If storage is necessary, store solutions in amber vials at -20°C or -80°C and blanket with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Before use, assess the purity of the discolored solution using an appropriate analytical method, such as HPLC, to determine the extent of degradation. If significant degradation has occurred, the solution should be discarded.
-
Q2: I am observing a loss of potency or inconsistent results in my bioassays with this compound. Could this be related to stability issues?
A: Yes, a loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient. The formation of degradation products can lead to lower effective concentrations of this compound and potentially introduce interfering compounds into your assay.
-
Potential Cause:
-
Hydrolysis: Depending on the pH of your solvent or assay buffer, ester or other labile functional groups (if present in a related analogue) could be susceptible to hydrolysis.
-
Solvent Reactivity: Ensure the solvent used is inert and of high purity. Reactive impurities in the solvent can contribute to degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.
-
-
Recommendation:
-
Confirm the identity and purity of your this compound solid material before preparing solutions.
-
Always use freshly prepared solutions for sensitive experiments.
-
Perform a forced degradation study (see Experimental Protocols section) to understand the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium or assay buffer).
-
Q3: What are the recommended storage and handling conditions for solid this compound and its solutions?
A: Proper storage and handling are critical to maintaining the integrity of this compound.
-
Solid Compound:
-
Storage: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Handling: Handle the solid in a controlled environment (e.g., a glove box with an inert atmosphere) to minimize exposure to air and humidity.
-
-
Solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO and ethanol are commonly used for initial stock solutions.
-
Storage: Store stock solutions in small, single-use aliquots in amber vials at -80°C.
-
Handling: When preparing dilutions for experiments, allow the stock solution to come to room temperature slowly before opening to prevent condensation. Immediately after use, re-seal and return to -80°C storage. Avoid repeated freeze-thaw cycles.
-
Q4: I am developing a stability-indicating analytical method for this compound. What type of degradation products should I expect?
A: Based on the structure of this compound, you can anticipate several types of degradation products under forced degradation conditions.
-
Oxidative Degradation: The furan ring is susceptible to oxidative cleavage, which can lead to the formation of dicarbonyl compounds.[3][4] The α-hydroxy ketone moiety can also be oxidized.
-
Photolytic Degradation: The extended aromatic system is a chromophore that can absorb light, leading to complex photolytic degradation, potentially involving radical reactions and dimerization.[5][6]
-
Thermal Degradation: High temperatures can accelerate oxidative processes and may cause other rearrangements or fragmentation of the molecule. Tanshinones are known to be unstable at high temperatures.[1][2]
-
Acid/Base Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially catalyze rearrangements or degradation, especially at elevated temperatures.
Quantitative Data on Stability
Currently, there is no specific published quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies. The table below is a template for summarizing data from such a study.
| Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| Control (4°C, Dark) | 0 | 100 | 100 | 0 | 0 |
| 24 | 100 | ||||
| 48 | 100 | ||||
| Acidic (0.1 M HCl, 60°C) | 6 | 100 | |||
| 12 | 100 | ||||
| 24 | 100 | ||||
| Alkaline (0.1 M NaOH, 60°C) | 6 | 100 | |||
| 12 | 100 | ||||
| 24 | 100 | ||||
| Oxidative (3% H₂O₂, RT) | 6 | 100 | |||
| 12 | 100 | ||||
| 24 | 100 | ||||
| Thermal (80°C, Dark) | 24 | 100 | |||
| 48 | 100 | ||||
| 72 | 100 | ||||
| Photolytic (ICH Q1B) | 1.2 x 10⁶ lux h | 100 | |||
| 200 W h/m² | 100 |
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines, which can be adapted for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
2. Acid and Base Hydrolysis:
-
Acidic: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis (for acidic, use NaOH; for alkaline, use HCl).
-
Analysis: Analyze by a suitable method like RP-HPLC with UV detection.
3. Oxidative Degradation:
-
Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Analyze immediately by RP-HPLC.
4. Thermal Degradation:
-
Transfer the solid this compound powder into a vial and place it in a temperature-controlled oven at 80°C.
-
Also, place a solution of this compound in a suitable solvent in the oven.
-
Sampling: Sample the solid and the solution at time points such as 24, 48, and 72 hours.
-
Analysis: Dissolve the solid sample in the solvent before analysis. Analyze all samples by RP-HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples by RP-HPLC.
Visualizations
The following diagrams illustrate a hypothetical degradation pathway for this compound and a general workflow for a stability study.
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Dehydrodanshenol A Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Dehydrodanshenol A.
Disclaimer: this compound is a specific diterpenoid from Salvia miltiorrhiza. As of this document's creation, publicly available data on its specific physicochemical properties and bioavailability is limited. The information and protocols provided herein are based on established methods for improving the bioavailability of poorly soluble natural compounds, particularly other tanshinones from Salvia miltiorrhiza which share structural similarities and are expected to present similar challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many other tanshinones isolated from Salvia miltiorrhiza, this compound is a lipophilic compound.[1] Such compounds often exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability.[2][3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[3] Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2]
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A typical workflow to assess bioavailability involves:
-
In vitro dissolution studies: To determine the rate and extent to which this compound dissolves in various simulated gastrointestinal fluids.
-
In vitro permeability assays: Using models like the Caco-2 cell monolayer to predict intestinal absorption.
-
In vivo pharmacokinetic studies: Administering this compound to animal models (e.g., rats) and measuring its concentration in blood plasma over time to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[4]
Q3: What are some common formulation strategies to enhance the bioavailability of compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution rate.[1][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution.[3][5]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanocapsules can improve its solubility and absorption.[2]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How can I troubleshoot a failed in vivo pharmacokinetic study?
A4: A failed in vivo study (e.g., no detectable plasma concentration) can be due to several factors. Consider the following troubleshooting steps:
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of the compound.
-
Formulation Issues: The compound may not have been adequately dissolved or suspended in the vehicle, leading to poor administration and absorption. Re-evaluate the formulation strategy.
-
Rapid Metabolism: The compound might be metabolized too quickly. Consider co-administering a metabolic inhibitor (use with caution and strong justification) or investigating alternative routes of administration.
-
Poor Permeability: If in vitro permeability was low, the compound may not be crossing the intestinal barrier effectively. Revisit formulation strategies aimed at enhancing permeability.
Section 2: Troubleshooting Guides
Guide 1: Poor In Vitro Dissolution
| Symptom | Possible Cause | Suggested Solution |
| Less than 80% of this compound dissolves in 60 minutes in simulated gastric and intestinal fluids. | Poor aqueous solubility of the crystalline form. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area-to-volume ratio. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer carrier (e.g., PVP, HPMC) to convert the drug to a more soluble amorphous form.[5] 3. Solubilizing Excipients: Include surfactants or cyclodextrins in the formulation. |
| Dissolution rate is highly variable between samples. | Inconsistent particle size or aggregation of particles. | 1. Improve Milling Process: Optimize the milling time and energy to achieve a uniform particle size distribution. 2. Use of Wetting Agents: Incorporate a wetting agent in the dissolution medium or formulation to prevent particle aggregation. |
| Compound degrades in the dissolution medium. | pH instability of this compound. | 1. pH-Modified Media: Conduct dissolution studies in buffered media at different pH values to identify the optimal pH for stability. 2. Protective Formulation: Consider enteric coating or encapsulation to protect the compound from harsh pH environments in the stomach. |
Guide 2: Low Caco-2 Permeability
| Symptom | Possible Cause | Suggested Solution |
| Apparent permeability coefficient (Papp) is significantly low in the apical to basolateral direction. | Poor passive diffusion due to high lipophilicity or large molecular size. | 1. Formulation with Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Formulations like SEDDS can form micelles that may enhance transport across the intestinal epithelium.[2] |
| High efflux ratio (Papp B-A / Papp A-B > 2). | Active efflux by transporters like P-glycoprotein (P-gp). | 1. Co-administration with an Efflux Inhibitor: In an experimental setting, use a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients (e.g., certain surfactants) can inhibit the function of efflux pumps. |
| Poor monolayer integrity during the assay (low TEER values). | Cytotoxicity of the compound or formulation. | 1. Test Lower Concentrations: Reduce the concentration of this compound to a non-toxic level. 2. Evaluate Excipient Toxicity: Test the toxicity of the formulation vehicle and individual excipients on the Caco-2 cells. |
Section 3: Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on other tanshinones, which can serve as a reference for what can be expected when improving the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tanshinone IIA Suspension | 145.3 ± 32.1 | 0.5 | 343.7 ± 75.6 | 100 | [3][5] |
| Solid Dispersion with Porous Silica | 387.6 ± 75.4 | 0.75 | 1019.9 ± 161.8 | ~297 | [3][5] |
| Lipid Nanocapsules | ~450 | ~1 | ~1237 | ~360 | [2] |
Table 2: Pharmacokinetic Parameters of Tanshinones after Oral Administration of Salvia miltiorrhiza Formulations in Humans
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability Increase (vs. Decoction) | Reference |
| Tanshinone I | Traditional Decoction | 0.11 ± 0.17 | 1.40 ± 0.84 | 0.37 ± 0.61 | - | [1] |
| Tanshinone I | Micronized Granular Powder | 6.81 ± 3.96 | 1.10 ± 0.42 | 23.33 ± 15.34 | 123.7 times | [1] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
-
Procedure: a. Maintain the dissolution medium at 37 ± 0.5 °C. b. Place a single dose of the this compound formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 75 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Procedure: a. Wash the cell monolayers with the transport buffer. b. Add the this compound solution (in transport buffer) to the apical (A) or basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, collect samples from the receiver chamber and replace with fresh buffer. e. Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Administer the this compound formulation orally (p.o.) via gavage.
-
For absolute bioavailability, an intravenous (i.v.) dose is also administered to a separate group of animals.
-
-
Blood Sampling: a. Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. b. Centrifuge the blood to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Section 5: Visualizations
Signaling Pathway and Bioavailability Challenges
This compound has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in metabolic signaling pathways.[6] Improving its bioavailability is key to enabling its therapeutic potential.
Caption: Workflow from oral administration to cellular action of this compound, highlighting key bioavailability barriers.
Experimental Workflow for Improving Bioavailability
This diagram outlines the logical progression of experiments to develop and validate a formulation with enhanced bioavailability.
Caption: A structured experimental workflow for enhancing the bioavailability of this compound.
References
- 1. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labshake.com [labshake.com]
Technical Support Center: Investigating Off-Target Effects of Dehydrodanshenol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Dehydrodanshenol A.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.[1][2][3][4][5] Its inhibitory activity makes it a compound of interest for research in diabetes and obesity.[1][4]
Q2: Why is it crucial to investigate the off-target effects of this compound?
While this compound has a known on-target effect, small molecules can often interact with unintended proteins (off-targets), which can lead to unexpected biological effects or toxicity. Identifying these off-target interactions is critical for accurately interpreting experimental results and for the safety and efficacy assessment in any potential therapeutic development.
Q3: What are the common initial steps to assess the off-target profile of a compound like this compound?
A common starting point is to perform a broad kinase selectivity profiling, as kinases are a large family of enzymes that are frequent off-targets for small molecules.[6][7][8] Additionally, computational methods can be used to predict potential off-targets based on the chemical structure of this compound.
Q4: What experimental approaches can be used to identify unknown off-targets of this compound?
Several unbiased, proteome-wide methods can be employed, including:
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses a modified version of this compound as a "bait" to capture its interacting proteins from a cell lysate, which are then identified by mass spectrometry.[9][10][11][12][13]
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This method identifies protein targets by observing changes in their thermal stability upon binding to this compound in a cellular context.[14]
Troubleshooting Guides
Kinase Profiling Assays
Issue: High background signal or variability in my kinase assay.
-
Possible Cause: Reagent quality, improper mixing, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Ensure all buffers and reagents are freshly prepared and properly stored.
-
Verify the concentration and activity of the kinase and substrate.
-
Optimize the ATP concentration to be near the Km for each kinase, if possible.
-
Ensure thorough mixing of all components.
-
Include appropriate controls (no enzyme, no compound) to determine the baseline and maximum signal.
-
Issue: My positive control inhibitor is not showing the expected inhibition.
-
Possible Cause: Inactive control compound, incorrect concentration, or issue with the assay itself.
-
Troubleshooting Steps:
-
Verify the identity and purity of the control inhibitor.
-
Prepare fresh dilutions of the control inhibitor from a stock solution.
-
Confirm that the control inhibitor is appropriate for the specific kinase being tested.
-
Run a dose-response curve for the control inhibitor to ensure it is active in your assay setup.
-
Cellular Thermal Shift Assay (CETSA)
Issue: I am not observing a thermal shift for my known target (PTP1B) with this compound.
-
Possible Cause: Insufficient compound concentration, suboptimal heating conditions, or issues with protein extraction and detection.
-
Troubleshooting Steps:
-
Increase the concentration of this compound to ensure target saturation.
-
Optimize the heating temperature and duration. A temperature gradient is recommended to identify the optimal melting temperature.
-
Ensure efficient cell lysis and separation of soluble and aggregated protein fractions.
-
Validate the antibody used for Western blotting to ensure it specifically detects the soluble form of PTP1B.
-
Issue: I am seeing a large number of proteins with altered thermal stability in my CETSA-MS experiment.
-
Possible Cause: This could indicate widespread off-target effects, or it could be an artifact of the experimental conditions.
-
Troubleshooting Steps:
-
Carefully analyze the magnitude of the thermal shifts. Prioritize proteins with the most significant and consistent shifts across replicates.
-
Perform secondary validation assays (e.g., enzymatic assays, binding assays) for high-priority potential off-targets.
-
Consider performing a dose-response CETSA experiment to distinguish high-affinity from low-affinity interactions.
-
Data Presentation
Table 1: On-Target Profile of this compound
| Target | Assay Type | IC50 |
| PTP1B | Enzymatic Assay | 8.5 µM |
Table 2: Template for Kinase Selectivity Profiling Data
| Kinase Target | Percent Inhibition @ 1 µM this compound | Percent Inhibition @ 10 µM this compound |
| Kinase 1 | ||
| Kinase 2 | ||
| ... |
Table 3: Template for Potential Off-Targets Identified by CETSA-MS
| Protein Name | Gene Symbol | Thermal Shift (ΔTm) with 10 µM this compound | p-value |
Experimental Protocols
Kinase Selectivity Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases using a radiometric assay.
Materials:
-
Purified kinases
-
Kinase-specific substrates
-
Kinase reaction buffer
-
[γ-³³P]-ATP
-
This compound
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the basic workflow for performing CETSA to assess the target engagement of this compound in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest (e.g., PTP1B)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift upon this compound treatment.
Visualizations
Caption: PTP1B Signaling Pathway Inhibition.
Caption: Kinase Profiling Experimental Workflow.
Caption: Cellular Thermal Shift Assay Workflow.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PTPN1 - Wikipedia [en.wikipedia.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. wp.unil.ch [wp.unil.ch]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dehydrodanshenol A Permeability Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on optimizing the cell permeability of Dehydrodanshenol A and its analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows good in vitro activity but has poor cell permeability. What are the likely causes?
A1: Poor cell permeability of a promising compound is a common challenge in drug discovery. Several factors could be contributing to this issue:
-
High Polarity: The presence of multiple polar functional groups can lead to a high topological polar surface area (TPSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (fat-solubility) can prevent the compound from efficiently partitioning into the cell membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.
-
Molecular Size: While this compound is a relatively small molecule, significant additions during analog synthesis could increase its size beyond what is optimal for passive diffusion.
Q2: How can I experimentally measure the cell permeability of my this compound analogs?
A2: The most common method for in vitro permeability assessment is the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a good first screen to assess a compound's ability to cross a lipid barrier without the interference of transporters.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the intestinal epithelium. It provides information on both passive diffusion and active transport, including efflux.
Q3: What are the key parameters to look for in a Caco-2 permeability assay report?
A3: The two primary parameters are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Papp (A-B): The permeability coefficient from the apical (A) to the basolateral (B) side of the cell monolayer, representing transport into the cell.
-
Papp (B-A): The permeability coefficient from the basolateral (B) to the apical (A) side, representing transport out of the cell.
-
Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is generally considered an indication of active efflux.
Troubleshooting Guides
Problem 1: Low Papp (A-B) value in Caco-2 assay, suggesting poor passive permeability.
Troubleshooting Strategy:
-
Increase Lipophilicity:
-
Strategy: Introduce lipophilic functional groups to the this compound scaffold. For example, adding alkyl or aryl groups.
-
Caution: Be mindful of "molecular obesity." A significant increase in molecular weight can negatively impact permeability. Aim for a balanced logP value (typically between 1 and 3 for oral drugs).
-
-
Reduce Polarity (TPSA):
-
Strategy: Mask polar functional groups. For instance, converting a carboxylic acid to an ester or an alcohol to an ether.
-
Rationale: Reducing the TPSA generally enhances passive diffusion across the cell membrane.
-
-
Introduce Intramolecular Hydrogen Bonds:
Problem 2: High Efflux Ratio (>2) in Caco-2 assay, indicating the compound is a substrate for efflux pumps.
Troubleshooting Strategy:
-
Structural Modification to Evade Transporter Recognition:
-
Strategy: Make subtle structural changes to the this compound analog to disrupt its recognition by efflux transporters like P-gp. This can involve altering stereochemistry or adding bulky groups near potential recognition sites.
-
Screening: Test new analogs in cell lines that overexpress specific efflux transporters to confirm that the modifications have reduced efflux.
-
-
Co-administration with an Efflux Inhibitor (for in vitro studies):
-
Strategy: In your Caco-2 assay, include a known P-gp inhibitor like Verapamil. A significant increase in the Papp (A-B) value in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and ensure it is at 37°C and pH 7.4.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound-containing transport buffer to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the compound-containing transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the Papp values using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Data Presentation
Table 1: Permeability and Efflux Data for this compound Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.8 | 2.5 | 3.1 |
| Analog 1 (Ester prodrug) | 3.2 | 3.5 | 1.1 |
| Analog 2 (Added methyl group) | 1.5 | 4.5 | 3.0 |
| Analog 3 (Intramolecular H-bond) | 4.5 | 4.8 | 1.1 |
Table 2: Physicochemical Properties of this compound Analogs
| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) |
| This compound | 294.3 | 2.8 | 74.6 |
| Analog 1 (Ester prodrug) | 336.4 | 3.5 | 65.4 |
| Analog 2 (Added methyl group) | 308.4 | 3.2 | 74.6 |
| Analog 3 (Intramolecular H-bond) | 310.3 | 3.1 | 68.3 |
Visualizations
Caption: A generalized workflow for the optimization of this compound cell permeability.
Caption: The inhibitory action of this compound on the PTP1B signaling pathway.
References
"Dehydrodanshenol A experimental variability reduction"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrodanshenol A. Our aim is to help reduce experimental variability and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural compound isolated from Salvia miltiorrhiza (Danshen). Its primary known mechanism of action is the non-competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a compound of interest for diabetes and obesity research.
Q2: What is the reported IC50 value for this compound against PTP1B?
The reported half-maximal inhibitory concentration (IC50) for this compound against PTP1B is approximately 8.5 µM. It is important to note that this value can vary slightly depending on the specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound, like other tanshinones, is a lipophilic compound with low water solubility. Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.34 mg of this compound (Molecular Weight: 334.37 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved before further dilution into your aqueous assay buffer. The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: What are the main challenges when working with tanshinones like this compound?
Tanshinones, including this compound, present several experimental challenges primarily due to their physicochemical properties. These include:
-
Poor Solubility: Low aqueous solubility can lead to precipitation in experimental assays, affecting the accuracy of results.[1][2]
-
Bioavailability: In in vivo studies, tanshinones often exhibit poor oral bioavailability, which needs to be considered in experimental design and data interpretation.[2]
-
Uniformity of Administration: For in vivo experiments, the choice of solvent vehicle and route of administration can significantly impact the results, leading to variability between studies.[2]
Troubleshooting Guide
Experimental variability when working with this compound and other tanshinones can arise from several factors. The following table outlines potential problems, their likely causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Compound Precipitation: this compound has low aqueous solubility and may precipitate in the assay buffer. - Inaccurate Pipetting: Small volume errors can lead to significant concentration differences. - Variable Incubation Times: Inconsistent timing of reagent addition and measurement. - Enzyme Activity Variation: Differences in PTP1B enzyme activity between batches or due to storage conditions. | - Prepare fresh dilutions from a concentrated DMSO stock for each experiment. - Visually inspect for any precipitation after dilution into aqueous buffer. - Use calibrated pipettes and perform serial dilutions carefully. - Standardize all incubation times using a timer. - Aliquot the PTP1B enzyme upon receipt and store at -80°C to minimize freeze-thaw cycles. Run a positive control to ensure consistent enzyme activity. |
| High background signal in the assay | - Autohydrolysis of Substrate: The substrate (e.g., pNPP) may spontaneously hydrolyze. - Contaminants in Reagents: Impurities in the buffer or other reagents. | - Run a control well without the enzyme to measure the rate of substrate autohydrolysis and subtract this from all other readings. - Use high-purity reagents and freshly prepared buffers. |
| No or very low inhibition observed | - Inactive Compound: The compound may have degraded. - Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibition. - Low Compound Concentration: The concentrations tested may be too low to elicit a significant inhibitory effect. | - Store the this compound stock solution at -20°C or -80°C and protect from light. - Verify that the assay buffer pH and temperature are within the optimal range for PTP1B activity and for the stability of the compound. - Perform a dose-response experiment with a wider range of concentrations. |
| Irreproducible results in in vivo studies | - Poor Bioavailability: Low absorption of the compound after oral administration.[2] - Non-uniform Solvent Vehicle: The choice of vehicle can affect solubility and absorption.[2] | - Consider alternative routes of administration, such as intraperitoneal injection, if oral bioavailability is a concern. - Use a consistent and well-described solvent vehicle for all in vivo experiments. Consider formulation strategies to improve solubility. |
Experimental Protocols
General Protocol for PTP1B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PTP1B using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
PTP1B enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the pNPP substrate to each well to start the enzymatic reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action Workflow
References
Technical Support Center: Addressing Poor Solubility of Compound X (e.g., Dehydrodanshenol A)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with poorly soluble compounds like Dehydrodanshenol A.
General Troubleshooting Guide
This guide addresses common issues faced during the dissolution of poorly soluble compounds for in vitro and in vivo experiments.
| Question/Issue | Possible Cause & Solution |
| My compound is not dissolving in aqueous buffers (e.g., PBS) at the desired concentration. | Cause: The compound has low intrinsic aqueous solubility. Solution: 1. Use of Co-solvents: First, try dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.[1] 2. pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH can be effective.[2][3] |
| My compound precipitates out of solution when I dilute my stock into the aqueous medium. | Cause: The compound has reached its solubility limit in the final aqueous medium, causing it to crash out. Solution: 1. Lower the Final Concentration: Your desired concentration may be above the compound's solubility limit in the final buffer. Try working with a lower, more soluble concentration. 2. Use of Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.1-1%) in your final buffer can help maintain the compound's solubility by forming micelles.[4][5] 3. Prepare a Solid Dispersion: For preclinical studies, formulating the compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and apparent solubility.[3] |
| I'm observing inconsistent results in my biological assays. | Cause: Poor solubility can lead to inconsistent and lower-than-expected concentrations of the active compound in your experiments. The compound may be precipitating over time. Solution: 1. Verify Solubility: Before conducting your assay, determine the kinetic solubility of your compound in the final assay medium. This will help you establish a reliable working concentration. 2. Fresh Preparations: Always prepare fresh dilutions of your compound from a stock solution immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.[1] 3. Sonication: Gentle sonication can sometimes help in dissolving the compound and breaking up small aggregates. However, be cautious with heat-sensitive compounds.[2] |
| How can I prepare a formulation for an in vivo (e.g., oral gavage) study? | Cause: Formulations for in vivo studies require careful selection of excipients to ensure adequate exposure and safety. Solution: 1. Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[6][7] 2. Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution velocity.[3][8] 3. Co-crystal Formation: Forming a co-crystal with a water-soluble co-former can enhance the solubility and dissolution rate of the parent compound.[9] |
Frequently Asked Questions (FAQs) on Solubility Enhancement
Q1: What are the primary physical modification strategies to improve the solubility of a poorly water-soluble drug?
A1: The main physical modification strategies include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface-area-to-volume ratio, which generally enhances the dissolution rate.[3][7]
-
Modification of Crystal Habit: This involves using polymorphs, amorphous forms, or co-crystals. Amorphous forms are typically more soluble than their crystalline counterparts.[3]
-
Drug Dispersion in Carriers: Techniques like solid dispersions and eutectic mixtures involve dispersing the drug in a hydrophilic carrier, which can improve wettability and dissolution.[3][8]
Q2: What are the common chemical modifications used for solubility enhancement?
A2: Common chemical modifications include:
-
Salt Formation: For ionizable drugs (acidic or basic), forming a salt is often the most effective way to increase solubility and dissolution rate.[10][11]
-
Change of pH: As mentioned in the troubleshooting guide, adjusting the pH of a solution can significantly impact the solubility of a compound with acidic or basic functional groups.[2][3]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of a poorly soluble drug by forming inclusion complexes where the hydrophobic drug molecule is housed within the cyclodextrin cavity.[2][12]
Q3: What are co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[11] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2][10] Commonly used co-solvents in research and preclinical studies include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]
Q4: What are lipid-based formulations and when are they useful?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6] They are particularly useful for lipophilic drugs as they can enhance solubility and oral bioavailability.[7]
Q5: Can you explain the concept of solid dispersions?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[8] The carrier can be crystalline or amorphous. This formulation strategy can improve the dissolution of the drug by increasing its surface area and wettability. Solid dispersions can be prepared by methods such as melting, solvent evaporation, and spray drying.[6][8]
Data Presentation: Solubility Enhancement of a Model Compound (Dehydroepiandrosterone - DHEA)
The following tables summarize the reported solubility of DHEA, a compound with poor water solubility, and the improvements achieved through various formulation strategies.
Table 1: Solubility of DHEA in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | 23 µg/mL (0.023 mg/mL) | [9] |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Impact of Formulation on DHEA Solubility
| Formulation | Vehicle | DHEA Solubility | Fold Increase vs. Water | Reference |
| Pure DHEA | Water | 0.023 mg/mL | 1.0x | [9] |
| DHEA-Gallic Acid Co-crystal | pH 2.0 Buffer | ~0.046 mg/mL | ~2.0x | [9] |
| DHEA-α-cyclodextrin Complex | Water | 0.071 mg/mL | ~3.1x | [13][14] |
| Pure DHEA | Paraffin Oil | 2.5 mg/mL | ~108.7x | [13][14] |
| Pure DHEA | Microemulsion | 3.17 mg/mL | ~137.8x | [13][14] |
| DHEA-α-cyclodextrin Complex | Microemulsion | 35.0 mg/mL | ~1521.7x | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (for in vitro use)
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add Co-solvent: Add the minimum required volume of 100% DMSO to dissolve the compound completely. For example, to make a 10 mM stock solution.
-
Vortex/Sonicate: Vortex thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: To prepare a working solution, dilute the stock solution into your pre-warmed cell culture medium or buffer. Add the stock solution dropwise while gently vortexing the medium to avoid precipitation. Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a Soluplus®.
-
Dissolution: Dissolve both this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a suitable volatile solvent, such as a mixture of acetone and methanol (1:1 v/v).[10]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40-50°C) to obtain a thin film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).
Visualizations
Caption: Experimental workflow for addressing poor solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
"Dehydrodanshenol A quality control and purity analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrodanshenol A. The information is designed to address common issues encountered during quality control and purity analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?
A1: The most common analytical techniques for this compound, a type of tanshinone, are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: How should this compound be stored to ensure its stability?
A2: this compound, like other tanshinones, can be sensitive to high temperatures and light.[1][2] It is recommended to store the compound in a well-closed container, protected from light, at a controlled temperature, typically 2-8°C for long-term storage.
Q3: What are the expected impurities in a this compound sample?
A3: Impurities in this compound can originate from the extraction and purification process from its natural source, Salvia miltiorrhiza, or from degradation. Common impurities may include other structurally related tanshinones. Degradation products can form under stress conditions such as exposure to high heat, light, or extreme pH.[1][2]
Q4: My this compound sample shows a lower purity than expected by HPLC. What could be the cause?
A4: A lower than expected purity can be due to several factors:
-
Degradation: The sample may have been exposed to adverse conditions such as high temperatures or light, leading to degradation.[1][2]
-
Hygroscopic Nature: The compound may have absorbed moisture.
-
Impure Reference Standard: The reference standard used for comparison may not be of high purity.
-
Chromatographic Issues: The HPLC method may not be adequately resolving all impurities. Refer to the HPLC troubleshooting guide below for more details.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure proper solvent delivery. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use high-purity solvents and flush the system thoroughly.- Implement a robust needle wash protocol between injections. |
| Unexpected Peaks in Chromatogram | - Sample degradation- Presence of impurities from the source material | - Analyze the sample immediately after preparation and ensure proper storage.[1][2]- Use Mass Spectrometry (MS) to identify the unknown peaks. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal Intensity | - Improper tuning of the mass spectrometer- Suboptimal ionization source parameters- Sample degradation | - Tune the instrument according to the manufacturer's recommendations.- Optimize parameters such as capillary voltage and gas flow for this compound.- Prepare a fresh sample solution. |
| Inaccurate Mass Measurement | - Instrument not properly calibrated- Presence of interfering ions | - Calibrate the mass spectrometer using a suitable reference standard.- Improve chromatographic separation to remove interfering compounds. |
| Unexpected Fragmentation Pattern | - In-source fragmentation- Presence of an isomer or impurity | - Reduce the cone voltage or other source fragmentation parameters.- Use high-resolution MS (HRMS) to determine the elemental composition of the fragment ions and compare with theoretical fragmentation of this compound and related tanshinones. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad Peaks | - Presence of paramagnetic impurities- Sample aggregation- Chemical exchange of protons (e.g., hydroxyl groups) | - Purify the sample to remove metal contaminants.- Use a different deuterated solvent or adjust the sample concentration.- For exchangeable protons, adding a drop of D₂O can help identify these peaks as they will disappear or broaden significantly. |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase the concentration of the sample if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
| Presence of Solvent Peaks | - Use of non-deuterated or partially deuterated solvent | - Ensure the use of high-purity deuterated solvents. Residual solvent peaks are known and their chemical shifts can be used as an internal reference. |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This method is adapted from established protocols for the analysis of tanshinones from Salvia miltiorrhiza.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 60 17 60 25 80 | 30 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS) such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for tanshinones.
-
MS Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Data Acquisition: Acquire full scan data to determine the parent ion mass. For structural confirmation, perform MS/MS on the parent ion to obtain a fragmentation pattern. A common fragmentation for tanshinones is the loss of water (H₂O).
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to confirm the complete structure.
-
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of this compound and for developing stability-indicating analytical methods.[3]
| Stress Condition | Typical Procedure | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation of the furan ring or other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential hydrolysis or rearrangement reactions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aromatic rings or other susceptible functional groups. |
| Thermal Degradation | Dry heat at 80°C for 48 hours | General decomposition.[1][2] |
| Photodegradation | Exposure to light (ICH Q1B guidelines) for a specified duration | Photochemical reactions leading to various degradation products.[1][2] |
Visualizations
References
"minimizing Dehydrodanshenol A cytotoxicity in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Dehydrodanshenol A in experimental assays.
This compound Compound Profile
This compound is a diterpenoid compound with the molecular formula C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol .[1] It is known to be a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 8.5 μM.[2]
Solubility: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For optimal solubility, it is recommended to warm the solution to 37°C and use sonication. Stock solutions should be stored at -20°C.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with this compound at concentrations where I expect to see a specific inhibitory effect?
A1: High cytotoxicity can arise from several factors. Firstly, this compound, as a diterpenoid, may induce apoptosis or cell cycle arrest at certain concentrations, which can be independent of its PTP1B inhibitory activity.[3][4] Secondly, poor solubility in your culture medium can lead to compound precipitation, and these precipitates can exert non-specific toxic effects on cells. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically below 0.5%.
Q2: How can I determine if the observed cytotoxicity is a specific effect of this compound or a non-specific artifact?
A2: To distinguish between specific and non-specific cytotoxicity, consider the following:
-
Dose-Response Curve: A specific cytotoxic effect will typically show a sigmoidal dose-response curve. Non-specific effects might show a very steep or irregular curve.
-
Time-Course Experiment: Analyze cytotoxicity at different time points. Specific effects may require a longer incubation time to manifest, while non-specific effects like those from compound precipitation might appear quickly.
-
Solubility Check: Visually inspect your assay plates under a microscope for any signs of compound precipitation. You can also perform a solubility test of this compound in your specific cell culture medium.
-
Use of Controls: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle only) to benchmark the effects of this compound.
Q3: What is the optimal concentration range for this compound in my experiments?
A3: The optimal concentration will depend on your cell type and the specific assay. Given its IC50 of 8.5 μM for PTP1B inhibition, you might start with a concentration range around this value for target-specific effects.[2] For cytotoxicity assessment, a broader range is recommended, for instance, from 0.1 µM to 100 µM, to determine the IC50 for cytotoxicity in your specific cell line. It is crucial to perform a dose-response experiment to identify a window where you observe the desired biological activity without significant cell death.
Q4: Which cytotoxicity assay is most suitable for this compound?
A4: The choice of assay depends on the expected mechanism of cell death.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity (necrosis). This is a good general-purpose cytotoxicity assay.
-
MTT/WST-1/XTT Assays: These colorimetric assays measure metabolic activity. A decrease in signal indicates reduced cell viability, which can be due to either cytotoxicity or cytostatic effects (inhibition of proliferation).
-
Caspase-3/7 Assay: Measures the activity of executioner caspases, which is a hallmark of apoptosis. This would be a suitable assay if you hypothesize that this compound induces programmed cell death.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells) allows for direct visualization and quantification of cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. |
| Compound precipitation | Prepare fresh dilutions of this compound for each experiment. Check for precipitation under a microscope. Consider using a lower concentration of the compound or a different solvent system if solubility is an issue. | |
| Unexpectedly high cytotoxicity across all concentrations | Incorrect compound concentration | Verify the concentration of your stock solution. Perform serial dilutions carefully. |
| High solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Include a vehicle control with the highest concentration of solvent used. | |
| Contamination | Check your cell culture for microbial contamination (e.g., mycoplasma). | |
| No cytotoxic effect observed | Compound inactivity | Confirm the identity and purity of your this compound. |
| Insufficient incubation time | Extend the incubation period. Perform a time-course experiment (e.g., 24h, 48h, 72h). | |
| Cell line resistance | Some cell lines may be inherently resistant to the cytotoxic effects of certain compounds. Consider using a different cell line or a positive control to ensure your assay is working correctly. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound-induced cytotoxicity across different human cancer cell lines. Note: This data is for illustrative purposes to guide experimental design, as comprehensive published data is not available.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 25.5 |
| A549 | Lung Cancer | LDH | 48 | 42.1 |
| MCF-7 | Breast Cancer | WST-1 | 72 | 18.9 |
| HepG2 | Liver Cancer | MTT | 48 | 33.7 |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general procedure for assessing cytotoxicity by measuring LDH release from damaged cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Medium with a known cytotoxic agent (e.g., 1% Triton X-100) to induce maximum LDH release.
-
Untreated Control: Medium only.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the % cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound | CAS:1444618-61-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. labshake.com [labshake.com]
- 3. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens [frontiersin.org]
Technical Support Center: Dehydrodanshenol A Protocol Modifications for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of Dehydrodanshenol A and related tanshinones. The protocols and data presented are based on established methods for similar compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am unable to obtain a pure sample of this compound. What are the common sources of contamination?
A1: Purity issues often arise from the co-extraction of other structurally similar tanshinones present in the plant material. Common contaminants can include Danshenol A, cryptotanshinone, and tanshinone IIA. The choice of extraction solvent and the polarity of the mobile phase in chromatography are critical for separating these closely related compounds.
Q2: My yield of this compound is consistently low. What factors could be contributing to this?
A2: Low yields can be attributed to several factors:
-
Plant Material: The concentration of this compound can vary depending on the species of Salvia, the age of the plant, and the harvesting conditions.
-
Extraction Method: The efficiency of extraction is highly dependent on the chosen method. Microwave-assisted extraction (MAE) has been shown to be more efficient for tanshinones than traditional methods like maceration or Soxhlet extraction.[1][2]
-
Solvent Selection: The polarity of the extraction solvent is crucial. While ethanol is commonly used, optimizing the ethanol-to-water ratio can significantly impact the extraction efficiency.
-
Degradation: Tanshinones can be sensitive to heat and light. Prolonged extraction times at high temperatures or exposure to UV light can lead to degradation of the target compound.
Q3: Can I use a different extraction method than the one suggested in the protocol?
A3: Yes, several methods can be used for the extraction of tanshinones, including ultrasonic-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE).[3] However, each method will require optimization of parameters such as solvent, temperature, time, and pressure to achieve the best results for this compound. MAE is often preferred for its speed and efficiency.[1][2]
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of your sample should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the compound. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient extraction method.2. Inappropriate solvent polarity.3. Degradation of the compound.4. Insufficient grinding of plant material. | 1. Switch to a more efficient method like Microwave-Assisted Extraction (MAE).2. Optimize the ethanol/water ratio for the extraction solvent.3. Minimize exposure to heat and light during the extraction and purification process.4. Ensure the plant material is finely powdered to maximize surface area for extraction. |
| Poor Purity/Co-eluting Peaks in HPLC | 1. Inadequate chromatographic separation.2. Co-extraction of similar compounds. | 1. Optimize the HPLC mobile phase gradient and column type.2. Employ a multi-step purification process, such as a combination of column chromatography and preparative HPLC. |
| Inconsistent Results Between Batches | 1. Variation in plant material.2. Inconsistent extraction parameters. | 1. Source plant material from a consistent and reputable supplier.2. Strictly control all extraction parameters, including time, temperature, and solvent-to-solid ratio. |
| No Peak Corresponding to this compound in HPLC | 1. Absence of the compound in the plant material.2. Complete degradation of the compound. | 1. Verify the correct identification of the Salvia species.2. Analyze a crude extract with a less harsh method to check for presence before extensive purification. |
Quantitative Data Presentation
The following table summarizes the extraction efficiencies of various tanshinones from Salvia miltiorrhiza using different extraction methods. While specific data for this compound is not available, this provides a useful comparison of method effectiveness for structurally related compounds.
| Extraction Method | Tanshinone IIA Yield (%) | Cryptotanshinone Yield (%) | Tanshinone I Yield (%) | Extraction Time | Reference |
| Microwave-Assisted Extraction (MAE) | 0.29 | 0.23 | 0.11 | 2 min | [1][2] |
| Heat Reflux Extraction | Similar to MAE | Similar to MAE | Similar to MAE | 45 min | [2] |
| Ultrasonic Extraction | Similar to MAE | Similar to MAE | Similar to MAE | 75 min | [2] |
| Soxhlet Extraction | Similar to MAE | Similar to MAE | Similar to MAE | 90 min | [2] |
| Room Temperature Maceration | Lower than MAE | Lower than MAE | Lower than MAE | 24 h | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound (Modified from Tanshinone Extraction Protocols)
This protocol is a modified procedure based on established methods for the extraction of tanshinones from Salvia species.[1][2]
1. Preparation of Plant Material:
-
Dry the roots of Salvia glutinosa at 50°C to a constant weight.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
2. Microwave-Assisted Extraction:
-
Place 1.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 10 mL of 95% (v/v) ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 800 W and the extraction time to 2 minutes.
-
After extraction, allow the vessel to cool to room temperature.
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 95% ethanol.
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification (Illustrative):
-
The crude extract can be further purified using column chromatography on silica gel, followed by preparative HPLC to isolate this compound. The specific mobile phase for HPLC would need to be optimized.
Protocol 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is based on a general method for assessing PTP1B inhibition.
1. Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
This compound (test compound).
-
Positive control (e.g., suramin).
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or control), and 25 µL of PTP1B enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
Technical Support Center: Overcoming Resistance to Dehydrodanshenol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dehydrodanshenol A in their cell-based experiments.
This compound Profile:
| Feature | Description |
| Mechanism of Action | Non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] |
| Reported IC50 | 8.5 μM.[1][2] |
| Primary Research Area | Diabetes-related research, with emerging interest in oncology.[1] |
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreasing sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to a targeted therapy like this compound can arise from several molecular changes within the cancer cells. Based on its mechanism as a PTP1B inhibitor, potential resistance mechanisms include:
-
Target Alteration: Changes in the PTP1B protein that prevent this compound from binding effectively.
-
Target Overexpression: An increase in the amount of PTP1B protein, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Bypass Signaling Pathways: Activation of other signaling pathways that compensate for the inhibition of PTP1B, allowing the cell to maintain pro-survival signals.[2]
-
Increased Drug Efflux: Upregulation of transporter proteins that actively pump this compound out of the cell.
-
Drug Inactivation: Metabolic modification of this compound into an inactive form.
Q2: How can I determine if my resistant cells have altered PTP1B expression or mutations?
A2: To investigate alterations in the PTP1B target, you can perform the following experiments:
-
Quantitative PCR (qPCR): To compare the mRNA expression levels of the PTPN1 gene (which encodes PTP1B) between your sensitive and resistant cell lines.
-
Western Blotting: To compare the protein levels of PTP1B in sensitive versus resistant cells. A significant increase in PTP1B protein in the resistant line would suggest target overexpression as a potential resistance mechanism.
-
Gene Sequencing: Sequencing the PTPN1 gene in your resistant cells can identify any mutations that may interfere with this compound binding.
Q3: What are the likely bypass signaling pathways that could be activated in cells resistant to this compound?
A3: PTP1B is a negative regulator of several key signaling pathways, including the insulin receptor, EGFR, and HER2/neu pathways.[2][3][4] Therefore, resistance to a PTP1B inhibitor could involve the hyperactivation of downstream components of these pathways, or the activation of parallel pathways. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often activated in cancer.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.[2]
-
JAK/STAT Pathway: PTP1B is known to dephosphorylate and inactivate JAK2, a key component of this pathway.[5]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 in the suspected resistant cell line compared to the parental, sensitive cell line.
-
Investigate Target Expression:
-
Protocol: Use Western blotting to compare PTP1B protein levels between sensitive and resistant cells.
-
Expected Result: A significant increase in PTP1B protein in resistant cells suggests target overexpression.
-
-
Screen for Bypass Pathways:
-
Protocol: Use a phospho-kinase antibody array to get a broad overview of activated signaling pathways. Follow up with Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK, p-STAT3).
-
Expected Result: Increased phosphorylation of key downstream effectors in resistant cells, even in the presence of this compound.
-
-
Assess Drug Efflux:
-
Protocol: Use a fluorescent dye efflux assay (e.g., with Rhodamine 123 or Calcein-AM) in the presence and absence of known efflux pump inhibitors (e.g., Verapamil, MK-571).
-
Expected Result: Increased efflux of the fluorescent dye in resistant cells that is reversible by an efflux pump inhibitor.
-
Problem 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Pre-existence of a resistant subpopulation of cells.
Troubleshooting Steps:
-
Isolate Resistant Clones:
-
Protocol: Use single-cell cloning (e.g., limiting dilution or FACS) to isolate and expand individual clones from the parental cell line.
-
Action: Screen the individual clones for their sensitivity to this compound to identify any pre-existing resistant clones.
-
-
Characterize Resistant Clones: Once resistant clones are identified, proceed with the troubleshooting steps outlined in Problem 1 to determine the mechanism of resistance in that specific subpopulation.
Experimental Protocols
Protocol 1: Western Blot for PTP1B and Phosphorylated Signaling Proteins
-
Cell Lysis: Lyse sensitive and resistant cells (treated with and without this compound) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTP1B, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Protocol 2: Quantitative PCR (qPCR) for PTPN1 Gene Expression
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the PTPN1 gene and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PTPN1 expression in resistant cells compared to sensitive cells.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (μM) | Resistance Index (RI) |
| Parental (Sensitive) | 8.5 | 1.0 |
| Resistant Subclone 1 | 42.5 | 5.0 |
| Resistant Subclone 2 | 76.5 | 9.0 |
| Resistance Index (RI) = IC50 of resistant line / IC50 of sensitive line |
Table 2: Hypothetical Protein Expression Changes in Resistant Cells
| Protein | Parental (Sensitive) | Resistant Subclone 1 |
| PTP1B | 1.0 | 3.5 |
| p-Akt (Ser473) | 1.0 | 4.2 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 |
| Values represent relative fold change in protein expression compared to the parental line. |
Visualizations
Caption: Canonical PTP1B signaling pathway.
Caption: Workflow for investigating resistance.
Caption: Potential bypass signaling pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicalrealities.com [medicalrealities.com]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
"Dehydrodanshenol A experimental controls and standards"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrodanshenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally derived diterpenoid. Its primary known mechanism of action is the non-competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making this compound a compound of interest for research related to diabetes and obesity.[3][4][5][6]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific recommendations.
Q3: What is a suitable solvent for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to determine the final concentration of the solvent and include a vehicle control in your experiments to account for any solvent-induced effects.
Q4: What are the standard positive and negative controls for a PTP1B inhibition assay using this compound?
-
Positive Control (Inhibitor): A well-characterized PTP1B inhibitor, such as Suramin or Sodium Orthovanadate, can be used as a positive control to ensure the assay is performing correctly.
-
Negative Control (Vehicle): The solvent used to dissolve this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on enzyme activity.
-
No Enzyme Control: A control well containing the substrate and assay buffer but no PTP1B enzyme should be included to measure the rate of non-enzymatic substrate degradation.
Troubleshooting Guide
Problem 1: High variability in PTP1B inhibition assay results.
-
Question: My PTP1B inhibition assay is showing high variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme and inhibitor solutions. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Gently mix the contents of each well after adding each reagent, avoiding bubbles.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay. Pre-warm all reagents to the assay temperature before starting.
-
Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. If you must use them, ensure the plate is incubated in a humidified chamber.
-
Problem 2: this compound shows lower than expected potency (higher IC50).
-
Question: The calculated IC50 value for this compound in my assay is significantly higher than the reported 8.5 μM. Why might this be?
-
Answer: Several factors can influence the apparent potency of an inhibitor:
-
Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl phosphate, pNPP) can affect the apparent IC50 value for non-competitive inhibitors. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Michaelis constant (Km).
-
Enzyme Concentration: The concentration of PTP1B can also impact the results. Use a concentration of the enzyme that results in a linear reaction rate over the course of the assay.
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Assay Buffer Components: Components in your assay buffer, such as detergents or reducing agents, could potentially interfere with the inhibitor.
-
Problem 3: No inhibition of PTP1B is observed.
-
Question: I am not observing any inhibition of PTP1B with this compound, even at high concentrations. What should I check?
-
Answer:
-
Compound Integrity: Verify the identity and purity of your this compound sample. If possible, confirm its structure and purity using analytical methods like HPLC or mass spectrometry.
-
Enzyme Activity: Confirm that your PTP1B enzyme is active using a positive control inhibitor. If the positive control also fails to inhibit the enzyme, there may be an issue with the enzyme itself or the assay setup.
-
Assay Conditions: Double-check all assay parameters, including buffer pH, incubation time, and temperature, to ensure they are optimal for PTP1B activity.
-
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PTP1B | Enzymatic Assay | 8.5 μM | [1][2] |
Experimental Protocols & Visualizations
Standard PTP1B Inhibition Assay Protocol
This protocol describes a general method for determining the inhibitory activity of this compound against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
PTP1B Enzyme: Prepare a working solution of recombinant human PTP1B in assay buffer. The final concentration will need to be optimized for your specific assay conditions.
-
Substrate (pNPP): Prepare a stock solution of pNPP in assay buffer.
-
This compound: Prepare a series of dilutions from a concentrated stock solution in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted this compound or control (vehicle or positive control inhibitor) to each well.
-
Add 88 µL of PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: General workflow for a PTP1B enzyme inhibition assay.
PTP1B Signaling Pathway and Inhibition by this compound
PTP1B plays a crucial role in downregulating the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound is expected to enhance insulin signaling.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshenol A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) mediated by NOX4 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PTPN1 - Wikipedia [en.wikipedia.org]
Validation & Comparative
Dehydrodanshenol A: A Potent Player in the Landscape of PTP1B Inhibition
For researchers and professionals in drug development, the quest for selective and effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) is a critical frontier in the fight against type 2 diabetes, obesity, and cancer. Dehydrodanshenol A, a naturally occurring compound, has emerged as a noteworthy non-competitive inhibitor of this key enzyme. This guide provides an objective comparison of this compound with other PTP1B inhibitors, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Protein Tyrosine Phosphatase 1B (PTP1B) is a central negative regulator in the insulin and leptin signaling pathways. Its overexpression is linked to insulin resistance and the development of metabolic disorders.[1][2] Consequently, inhibiting PTP1B is a well-validated therapeutic strategy. This compound distinguishes itself as a non-competitive inhibitor with a reported IC50 value of 8.5 μM, indicating its potential in diabetes-related research.[3] This guide will delve into a comparative analysis of its performance against a spectrum of other PTP1B inhibitors.
Comparative Efficacy of PTP1B Inhibitors
The inhibitory potency of a compound is a primary determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a compilation of IC50 values for this compound and a selection of other natural and synthetic PTP1B inhibitors.
| Inhibitor | Type | Source/Class | IC50 (µM) | Citation(s) |
| This compound | Non-competitive | Natural Product | 8.5 | [3] |
| Trodusquemine (MSI-1436) | Allosteric (Non-competitive) | Natural Product derivative | 1 | [4] |
| Ertiprotafib | Active-site (competitive) | Synthetic | 1.6 - 29 | [4] |
| Compound 2 (Wiesmann et al.) | Allosteric (Non-competitive) | Synthetic | 22 | [4] |
| Compound 3 (Wiesmann et al.) | Allosteric (Non-competitive) | Synthetic | 8 | [4] |
| Mimulone | Mixed-type | Natural Product (Flavanone) | 1.9 | [5] |
| Mucusisoflavone B | - | Natural Product (Isoflavone) | 2.5 ± 0.2 | [6] |
| Chlorogenic acid | Non-competitive | Natural Product | 11.1 | [6] |
| Ursolic acid | Allosteric | Natural Product | 3.1 | [6] |
| RK-682 | - | Natural Product | 10.4 ± 1.6 | [6] |
| Viscosol | Mixed-type I | Natural Product | 13.5 | [7] |
| Suramin | - | Synthetic | - | [8] |
| Vanadate | - | - | - | [8] |
| JTT-551 | Mixed-type | Synthetic | - | [4] |
| DPM-1001 | Non-competitive | Synthetic | 0.1 | [4] |
| Compound 44 (Yang et al.) | - | Synthetic | 0.14 | [2] |
| H17 (Coumarin derivative) | - | Synthetic | 2.05 | [9] |
| CD00466 | - | Synthetic | 0.73 | [9] |
| AU-2439 (Diphenyl ether) | - | Synthetic | 43 | [9] |
| NIPER-10 | Allosteric | Synthetic | - | [9] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. The following sections detail the methodologies for key experiments cited in the comparison.
PTP1B Inhibition Assay (p-Nitrophenyl Phosphate-based)
This common in vitro assay measures the enzymatic activity of PTP1B through the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)[8]
-
Substrate: p-Nitrophenyl phosphate (pNPP)[8]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 1 M NaOH[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant PTP1B enzyme to each well containing either the test compound or vehicle control.[1]
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[5][8]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.[8]
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.[5][8]
-
Terminate the reaction by adding the stop solution (1 M NaOH) to each well.[8]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis of PTP1B Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.
Procedure:
-
Perform the PTP1B inhibition assay as described above, but with varying concentrations of both the pNPP substrate and the test inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the kinetic parameters (Km, Vmax, and Ki).[5][8] A non-competitive inhibitor, like this compound, is expected to decrease the Vmax without significantly affecting the Km.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is crucial for contextualizing the role of PTP1B inhibitors. The following diagrams, generated using Graphviz (DOT language), provide a visual representation of these complex systems.
Caption: PTP1B's role in negative regulation of insulin and leptin signaling.
References
- 1. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Dehydrodanshenol A and Ertiprotafib in the Context of PTP1B Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dehydrodanshenol A and Ertiprotafib, two inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. This analysis is based on available experimental data.
Executive Summary
This compound and Ertiprotafib are both inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways. While both compounds target PTP1B, their mechanisms of action, target profiles, and developmental histories differ significantly. This compound is a natural product identified as a classical non-competitive inhibitor of PTP1B. In contrast, Ertiprotafib is a synthetic molecule with a more complex and multifaceted mechanism that includes inducing PTP1B aggregation, acting as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), and inhibiting IkappaB kinase beta (IKK-β). Ertiprotafib progressed to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient efficacy and adverse effects. The available data on this compound is currently limited to in vitro enzymatic assays.
Data Presentation
Table 1: In Vitro Inhibitory and Agonist Activities
| Compound | Target | Action | IC50 / EC50 | Source |
| This compound | PTP1B | Classical Non-competitive Inhibitor | 8.5 ± 0.5 μM | [1] |
| Ertiprotafib | PTP1B | Induces Aggregation | 1.6 - 29 μM (assay dependent) | [2][3] |
| PPARα | Dual Agonist | ~1 μM | [2] | |
| PPARγ | Dual Agonist | ~1 μM | [2] | |
| IKK-β | Inhibitor | 400 nM | [2][4] |
Comparative Analysis
Mechanism of Action at PTP1B
This compound has been characterized as a classical non-competitive inhibitor of PTP1B.[1] This suggests that it binds to an allosteric site on the enzyme, a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic activity without preventing substrate binding.
Ertiprotafib , on the other hand, exhibits a more unconventional mechanism of PTP1B inhibition. It is described as a non-competitive inhibitor that induces the aggregation of PTP1B in a concentration-dependent manner.[5][6][7] This aggregation-based inhibition is a distinct mechanism that differs from direct active site or allosteric inhibition. This mode of action is thought to contribute to its observed in-cell and in-vivo effects, but may also be linked to its adverse effect profile that led to its clinical trial discontinuation.[5][7]
Target Selectivity and Profile
This compound has been primarily identified as a PTP1B inhibitor.[1][8] Currently, there is no available data to suggest that it significantly interacts with other targets, such as PPARs or IKK-β. Its selectivity profile against other protein tyrosine phosphatases has not been extensively reported.
Ertiprotafib is a multi-target compound. In addition to its effects on PTP1B, it is a dual agonist of PPARα and PPARγ, with EC50 values of approximately 1 μM for both.[2] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, and their activation is a therapeutic strategy for dyslipidemia and type 2 diabetes. Furthermore, Ertiprotafib is a potent inhibitor of IKK-β, a key kinase in the NF-κB signaling pathway, which is involved in inflammation.[4][9] This polypharmacology contributes to a broader range of biological effects but also complicates the interpretation of its overall mechanism of action and potential for off-target effects.
Signaling Pathways
PTP1B and Insulin Signaling
PTP1B is a critical negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.
Ertiprotafib's Multi-Pathway Engagement
Ertiprotafib's activity extends beyond PTP1B to the PPAR and NF-κB signaling pathways.
Experimental Protocols
PTP1B Enzymatic Assay (General Protocol)
This protocol is a generalized procedure for determining PTP1B inhibitory activity using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT). Prepare stock solutions of the PTP1B enzyme, the inhibitor (this compound or Ertiprotafib) in a suitable solvent (e.g., DMSO), and the substrate pNPP.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the PTP1B enzyme solution to each well. Then, add various concentrations of the inhibitor or vehicle control. Incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 1 M NaOH.
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PPARα/γ Activation Assay (General Protocol)
This protocol outlines a general method for assessing the activation of PPARα and PPARγ using a reporter gene assay.
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect with plasmids encoding the full-length PPARα or PPARγ, a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase), and a control plasmid (e.g., β-galactosidase for normalization).
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., Ertiprotafib) or a known PPAR agonist (positive control) for 24-48 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) and the control plasmid activity (e.g., β-galactosidase activity).
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration.
IKK-β Kinase Assay (General Protocol)
This protocol describes a general method for measuring the inhibitory activity against IKK-β using a kinase assay.
Detailed Steps:
-
Reagent Preparation: Prepare a kinase assay buffer, a stock solution of recombinant IKK-β, the substrate (e.g., a peptide substrate like IκBα peptide), and ATP.
-
Inhibitor Pre-incubation: In a 96-well plate, add the IKK-β enzyme and various concentrations of the inhibitor (e.g., Ertiprotafib) or vehicle control. Incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time.
-
Detection of Kinase Activity: Detect the phosphorylation of the substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of IKK-β inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion
This compound and Ertiprotafib both present as inhibitors of PTP1B, a significant target for metabolic diseases. This compound, a natural product, acts as a classical non-competitive inhibitor, and its broader biological profile remains to be fully elucidated. Ertiprotafib, a synthetic compound, has a more complex pharmacological profile, acting on multiple pathways including PTP1B aggregation, PPAR agonism, and IKK-β inhibition. While this multi-target approach could offer therapeutic advantages, it may also contribute to the complex efficacy and safety profile observed in clinical trials. Further research into the detailed mechanism and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential in comparison to multi-targeted agents like Ertiprotafib.
References
- 1. Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the PTP1B Binding Site of Dehydrodanshenol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding site of Dehydrodanshenol A on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes, obesity, and cancer. We compare its known inhibitory characteristics with those of other well-studied PTP1B inhibitors and provide detailed experimental protocols and visualizations to guide your research.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin action.[1] Consequently, inhibiting PTP1B is a promising strategy to enhance insulin sensitivity.[2] this compound, a natural product, has been identified as a potent inhibitor of PTP1B, making it an interesting candidate for further investigation.[3]
Comparative Analysis of PTP1B Inhibitors
This compound has been reported as a non-competitive inhibitor of PTP1B with an IC50 value of 8.5 μM.[3] The non-competitive nature of its inhibition suggests that it likely binds to an allosteric site, a binding site distinct from the active site, rather than directly competing with the substrate. This is a desirable characteristic for PTP1B inhibitors as allosteric sites are generally less conserved among protein tyrosine phosphatases, potentially leading to greater selectivity and reduced off-target effects.
Here, we compare this compound with other notable PTP1B inhibitors with different binding mechanisms:
| Inhibitor | IC50 (μM) | Inhibition Type | Binding Site |
| This compound | 8.5[3] | Non-competitive[3] | Allosteric (inferred) |
| Trodusquemine (MSI-1436) | 1.0[1] | Non-competitive, Allosteric[1][4] | C-terminal allosteric site[4] |
| DPM-1001 | 0.1[1] | Non-competitive, Allosteric[1] | Allosteric, near α7 helix[1] |
| Ursolic Acid | 3.8 | Competitive | Active Site |
Experimental Protocols for Binding Site Validation
To definitively validate the binding site of this compound, a series of experiments are required. Below are detailed protocols for the key assays.
PTP1B Enzymatic Inhibition Assay
This assay is used to determine the IC50 and the mode of inhibition.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[3]
-
This compound and other inhibitors
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding 40 µL of pNPP solution (e.g., 4 mM).
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).[3]
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
To determine the mode of inhibition, repeat the assay with varying concentrations of both the inhibitor and the substrate (pNPP).
-
Plot the data using Lineweaver-Burk or Dixon plots to distinguish between competitive, non-competitive, and other modes of inhibition.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique to measure the direct binding affinity (KD) and kinetics of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PTP1B
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Immobilize PTP1B onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared without the protein to subtract non-specific binding.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Assays: Insulin Receptor Phosphorylation
This assay validates the inhibitor's effect in a cellular context by measuring its ability to enhance insulin signaling.
Materials:
-
A suitable cell line (e.g., HepG2 human liver cancer cells or CHO cells overexpressing the human insulin receptor).
-
Cell culture medium and supplements.
-
This compound.
-
Insulin.
-
Lysis buffer.
-
Antibodies: anti-phospho-insulin receptor β (pY1150/1151) and anti-total-insulin receptor β.
-
Western blotting reagents and equipment.
Protocol:
-
Culture the cells to near confluency in appropriate multi-well plates.
-
Serum-starve the cells for a few hours to reduce basal insulin receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-insulin receptor and anti-total-insulin receptor antibodies.
-
Quantify the band intensities to determine the ratio of phosphorylated to total insulin receptor. An effective PTP1B inhibitor should increase this ratio in the presence of insulin.
Visualizing Pathways and Workflows
PTP1B Signaling Pathway and Inhibition
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Site Validation
Caption: Experimental workflow for validating the PTP1B binding site of an inhibitor.
Conclusion
The available evidence strongly suggests that this compound is a non-competitive, allosteric inhibitor of PTP1B. However, to conclusively validate its binding site and fully characterize its potential as a therapeutic agent, the experimental workflow outlined in this guide should be followed. By combining enzymatic, biophysical, and cellular assays, researchers can build a comprehensive understanding of the molecular interactions between this compound and PTP1B, paving the way for further drug development efforts.
References
- 1. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of apo protein-tyrosine phosphatase 1B C215S mutant: More than just an S → O change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-resolution double vision of the allosteric phosphatase PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrodanshenol A: A Guide to Its Selectivity as a Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydrodanshenol A's inhibitory activity, with a primary focus on its known target, Protein Tyrosine Phosphatase 1B (PTP1B). While direct experimental data on its cross-reactivity with other phosphatases is not extensively available in the current literature, this document outlines the significance of selectivity for PTP1B inhibitors and provides standardized protocols for researchers to conduct their own comparative studies.
Overview of this compound as a PTP1B Inhibitor
This compound, a natural compound isolated from Salvia miltiorrhiza, has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.
Key Characteristics:
-
Target: Protein Tyrosine Phosphatase 1B (PTP1B)
-
IC50: 8.5 µM[1]
-
Mode of Inhibition: Non-competitive[1]
The inhibition of PTP1B by this compound suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders. However, the therapeutic viability of any PTP1B inhibitor is critically dependent on its selectivity.
The Critical Need for Phosphatase Selectivity
Achieving selectivity for PTP1B inhibitors is a significant challenge due to the high degree of structural homology within the protein tyrosine phosphatase family. Of particular importance is the selectivity against T-cell Protein Tyrosine Phosphatase (TCPTP), the most closely related homolog to PTP1B. Non-selective inhibition of other phosphatases can lead to off-target effects and potential toxicity. For instance, inhibition of other PTPs like SHP-1, SHP-2, and LAR can interfere with various essential cellular signaling pathways.
Currently, there is a lack of published data specifically detailing the cross-reactivity of this compound against a panel of other phosphatases. The following table is provided as a template for researchers to present their findings on the selectivity profile of this compound.
Comparative Inhibitory Activity of this compound (Data Template)
The following table provides a structured format for reporting the inhibitory activity of this compound against a panel of relevant protein tyrosine phosphatases. Researchers are encouraged to use this template to present their experimental findings.
| Phosphatase Target | IC50 (µM) | Mode of Inhibition | Fold Selectivity vs. PTP1B | Reference |
| PTP1B | 8.5 | Non-competitive | 1 | [1] |
| TCPTP | Data not available | Data not available | Data not available | |
| SHP-1 | Data not available | Data not available | Data not available | |
| SHP-2 | Data not available | Data not available | Data not available | |
| LAR | Data not available | Data not available | Data not available | |
| PTPα | Data not available | Data not available | Data not available | |
| Other | Specify | Data not available | Data not available |
Experimental Protocols for Assessing Phosphatase Cross-Reactivity
To ensure consistency and comparability of data, the following general protocol for determining the inhibitory activity and selectivity of a compound against a panel of phosphatases is provided.
4.1. Materials and Reagents
-
Recombinant human phosphatases (PTP1B, TCPTP, SHP-1, SHP-2, LAR, PTPα, etc.)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
4.2. Enzyme Inhibition Assay
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the phosphatase enzyme, and the various concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., measuring the absorbance at 405 nm for pNPP).
-
Calculate the initial reaction velocity for each inhibitor concentration.
4.3. Data Analysis
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each phosphatase.
-
To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Calculate the fold selectivity by dividing the IC50 value for each off-target phosphatase by the IC50 value for PTP1B.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism of action and the assessment of its selectivity, the following diagrams are provided.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B and this compound.
Caption: Experimental workflow for assessing phosphatase inhibitor selectivity.
References
Dehydrodanshenol A vs. Metformin: An In Vivo Efficacy Comparison Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Metformin is a cornerstone in the management of type 2 diabetes, lauded for its robust glucose-lowering effects, established safety profile, and extensive clinical history. Its primary mechanisms of action involve the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and improved insulin sensitivity. Dehydrodanshenol A, a natural compound, has been identified as a non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. This positions this compound as a compound of interest for diabetes-related research. This guide aims to provide a comparative analysis of the in vivo efficacy of this compound and metformin, based on available scientific literature.
Current State of In Vivo Research
A comprehensive review of published scientific literature reveals a significant disparity in the available in vivo efficacy data between metformin and this compound.
Metformin: Decades of preclinical and clinical research have generated a vast and detailed body of evidence supporting the in vivo efficacy of metformin in various animal models and human subjects for the treatment of type 2 diabetes and, more recently, in cancer research.
This compound: To date, there is a notable absence of published in vivo studies evaluating the efficacy of this compound in any animal models of disease. While its in vitro activity as a PTP1B inhibitor is documented, its effects in a living organism, including pharmacokinetic and pharmacodynamic properties, remain to be investigated and reported in the scientific literature.
Comparative Efficacy Data
Due to the lack of in vivo studies for this compound, a direct quantitative comparison of its efficacy with metformin is not possible at this time. The following table summarizes the well-established in vivo effects of metformin.
Table 1: Summary of In Vivo Efficacy Data for Metformin
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Blood Glucose | db/db mice | Varies | Significant reduction in fasting blood glucose and HbA1c levels. | [1] |
| Insulin Sensitivity | High-fat diet-induced obese mice | Varies | Improved insulin sensitivity as measured by glucose and insulin tolerance tests. | [2] |
| Hepatic Gluconeogenesis | Rodent models | Varies | Inhibition of hepatic glucose production. | [3] |
| Tumor Growth | Xenograft models (various cancers) | Varies | Inhibition of tumor growth and proliferation. | [4] |
Signaling Pathways
Metformin: The primary signaling pathway modulated by metformin is the LKB1/AMPK pathway. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway and a reduction in hepatic glucose production.
Caption: Metformin's primary signaling pathway.
This compound: As a PTP1B inhibitor, this compound is expected to enhance insulin and leptin signaling. PTP1B normally dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B would lead to prolonged phosphorylation and activation of these signaling molecules.
References
- 1. Effect of Dehydroepiandrosterone (DHEA) on Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrodanshenol A and its Analogs: A Comparative Guide to PTP1B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydrodanshenol A and related natural tanshinones concerning their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin signaling pathway and a therapeutic target for type 2 diabetes and obesity. The following sections detail the structure-activity relationships (SAR) based on available experimental data, present the methodologies of key experiments, and visualize the relevant biological pathways.
Performance Comparison of this compound and Related Tanshinones
This compound, a naturally occurring tanshinone isolated from Salvia miltiorrhiza, has been identified as a non-competitive inhibitor of PTP1B with an IC50 value of 8.5 µM.[1] To understand the structural features contributing to this activity, a comparison with other structurally related tanshinones isolated from the same source is presented below. The data is extracted from a study by Kim et al. (2017), which evaluated the PTP1B inhibitory potential of twelve natural tanshinones.[1]
| Compound | Structure | PTP1B IC50 (µM)[1] | Inhibition Type[1] |
| This compound (12) | 8.5 ± 0.5 | Non-competitive | |
| Cryptotanshinone (4) | 5.5 ± 0.9 | Mixed-noncompetitive | |
| Tanshinol B (6) | 4.7 ± 0.4 | Mixed-noncompetitive | |
| Tanshinone IIA (5) | 20.4 ± 1.5 | Not determined | |
| 15,16-Dihydrotanshinone I (10) | 18.6 ± 2.1 | Not determined | |
| Tanshinone I (11) | 25.8 ± 2.3 | Not determined |
Structure-Activity Relationship (SAR) Insights:
-
D-ring modification: The furan or dihydrofuran D-ring and its substituents appear to play a crucial role in the inhibitory activity.[1]
-
A-ring features: Modifications on the A-ring also influence the potency of these compounds against PTP1B.[1]
-
Overall Structure: The presence and nature of substituents on the core tanshinone structure significantly impact the inhibitory potential and the mechanism of inhibition.
Experimental Protocols
The following is a detailed methodology for the in vitro PTP1B enzymatic assay, as described in the cited literature.
PTP1B Enzymatic Assay:
The inhibitory activity of the compounds against PTP1B is determined using p-nitrophenyl phosphate (pNPP) as a substrate. The assay is typically performed in a 96-well plate format.
-
Reagents and Buffers:
-
Recombinant human PTP1B enzyme.
-
PTP1B reaction buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).
-
p-Nitrophenyl phosphate (pNPP) solution (substrate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stop solution (e.g., 10 M NaOH).
-
-
Assay Procedure:
-
The recombinant PTP1B enzyme is added to the wells of a microplate, with and without the test compound.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 10 minutes).
-
The substrate, pNPP, is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 15-30 minutes).
-
The reaction is terminated by the addition of a stop solution, such as 10 M NaOH.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
A known PTP1B inhibitor is typically used as a positive control.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the type of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the enzyme activity at various concentrations of both the substrate and the inhibitor.
-
Signaling Pathway and Experimental Workflow
Insulin Signaling Pathway and the Role of PTP1B
The following diagram illustrates the insulin signaling cascade and highlights the negative regulatory role of PTP1B. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signaling pathway that leads to glucose uptake.
Caption: Insulin signaling pathway and PTP1B's inhibitory role.
Experimental Workflow for Screening PTP1B Inhibitors
The general workflow for identifying and characterizing PTP1B inhibitors from a natural source like Salvia miltiorrhiza is depicted below.
Caption: Workflow for PTP1B inhibitor discovery from natural products.
References
Dehydrodanshenol A: A Comparative Guide to its PTP1B Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydrodanshenol A's performance as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other known inhibitors. The information presented is supported by available experimental data to objectively evaluate its mechanism and potential.
Introduction to this compound and its Target: PTP1B
This compound is a naturally derived compound that has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), PTP1B attenuates insulin signaling.[2][3][4] Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes, obesity, and other metabolic disorders.
Mechanism of Inhibition: Non-Competitive Action
This compound exhibits a non-competitive mechanism of inhibition against PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 8.5 μM[1]. Non-competitive inhibition implies that this compound binds to an allosteric site on the PTP1B enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.
While direct experimental data such as a Lineweaver-Burk plot for this compound was not available in the public domain at the time of this review, the characterization as a non-competitive inhibitor suggests that it reduces the maximal velocity (Vmax) of the enzyme's reaction without affecting the Michaelis constant (Km) for the substrate.
Comparative Analysis of PTP1B Inhibitors
To contextualize the performance of this compound, the following table compares its inhibitory activity with other known PTP1B inhibitors, including those that have been investigated in clinical trials.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Target |
| This compound | Non-competitive | 8.5[1] | Not Reported | PTP1B |
| Trodusquemine (MSI-1436) | Non-competitive (Allosteric) | 1.0[5][6] | Not Reported | PTP1B |
| Ertiprotafib | Non-competitive | >20[7] | Not Reported | PTP1B, PPARα/γ, IKK-β[7][8][9] |
| JTT-551 | Mixed-type | Not Reported | 0.22[10][11][12] | PTP1B |
| KQ-791 | Competitive, Reversible | 0.175 | Not Reported | PTP1B, TCPTP[13] |
| DPM-1001 | Not Reported | 0.10 | Not Reported | PTP1B |
Signaling Pathway of PTP1B Inhibition
The inhibition of PTP1B by agents like this compound is expected to enhance insulin signaling. The following diagram illustrates the canonical insulin signaling pathway and the role of PTP1B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 9. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
Dehydroepiandrosterone (DHEA): A Comparative Analysis of Experimental Reproducibility in Anti-Inflammatory and Neuroprotective Studies
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has garnered significant attention within the research community for its potential therapeutic applications, primarily focusing on its anti-inflammatory and neuroprotective properties. This guide provides a comparative analysis of the experimental reproducibility of DHEA's effects, presenting quantitative data from various studies and comparing its performance with key alternatives, Pregnenolone and 7-Keto-DHEA. Detailed experimental protocols for pivotal assays are also provided to aid researchers in replicating and expanding upon these findings.
Anti-Inflammatory Effects: A Quantitative Comparison
DHEA has been shown to modulate the inflammatory response by influencing the production of various cytokines. The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of DHEA and its alternatives.
Table 1: In Vitro Anti-Inflammatory Effects of DHEA and Alternatives
| Compound | Cell Type | Inflammatory Stimulus | Concentration/Dosage | Effect on Cytokine Levels | Citation |
| DHEA | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | 100 µM | Inhibited TNF-α-induced ICAM-1 and E-selectin expression. | [1] |
| DHEA | Human Peripheral Blood Mononuclear Cells (PBMCs) from asthmatics | Methacholine | 10 µM | Suppressed IL-5 (to 24.0±7.8% of control) and IFN-γ (to 29.7±7.0% of control) production. | [2] |
| DHEA-S | Human Aortic Endothelial Cells (HAECs) | TNF-α | 1 mM | Reduced IL-8 gene expression nearly 5-fold. | [3] |
| Pregnenolone | Mouse Macrophages (RAW264.7) | LPS | Not specified | Suppressed secretion of TNF-α and IL-6. | [4][5] |
| 7-Keto-DHEA | Human Lymphocytes | - | Not specified | Augmented IL-2 production. | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of DHEA
| Animal Model | Condition | Dosage | Effect on Cytokine Levels | Citation |
| Adult Chinese women with SLE | Systemic Lupus Erythematosus (SLE) | 200 mg/day for 24 weeks | Significant reduction of serum IL-10 from 9.21 pg/ml to 1.89 pg/ml. | [7] |
Neuroprotective Effects: A Comparative Data Summary
The neuroprotective potential of DHEA has been investigated in various models of neuronal injury and neurodegenerative diseases.
Table 3: In Vitro Neuroprotective Effects of DHEA and Alternatives
| Compound | Cell/Tissue Culture | Neurotoxic Insult | Concentration | Outcome Measure | Result | Citation |
| DHEA | SH-SY5Y cells | H₂O₂ | 10-100 nM | Cell Viability (MTT assay) | Protected against H₂O₂-induced toxicity in a dose-dependent manner. | [8] |
| DHEAS | Primary mouse neurons | Aβ₄₂ oligomers | 10⁻⁷ M | Neuronal Viability (MTT assay) | Significantly counteracted the decrease in neuronal viability. | [9] |
| Pregnenolone | Clonal mouse hippocampal cell line (HT-22) | Glutamate and amyloid β protein | Not specified | Neuroprotection | Exhibited neuroprotective effects. | [10] |
Table 4: In Vivo Neuroprotective and Cognitive Effects of DHEA
| Animal/Human Model | Condition | Dosage | Outcome Measure | Result | Citation |
| Human subjects with Alzheimer's Disease | Alzheimer's Disease | 50 mg twice a day for 6 months | ADAS-Cog Score | No significant improvement at 6 months (p=0.10); transient improvement at 3 months (p=0.014). | [11][12] |
| Human subjects with Alzheimer's Disease | Alzheimer's Disease | Not specified | Meta-analysis of DHEA-S levels | DHEA-S levels were significantly lower in AD patients than in controls. | [13] |
Experimental Methodologies
To ensure the reproducibility of the cited experimental results, detailed protocols for key assays are outlined below.
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.
Protocol:
-
Coating: Dilute the capture antibody (typically 1-4 µg/ml) in coating buffer and add 100 µl to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate at least four times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µl of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for at least 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µl of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µl of biotinylated detection antibody (typically 0.5-2 µg/ml) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µl of avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µl of a suitable substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µl of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14][15][16]
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with the test compound (e.g., DHEA) for the desired duration.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours, or until the purple formazan crystals have completely dissolved.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[17]
Assessment of Spatial Learning and Memory using the Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface in one of the four quadrants.
-
Acquisition Phase:
-
Rats are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the rat is placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded as measures of spatial memory.[18][19][20][21][22]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Dehydroepiandrosterone inhibits the TNF-alpha-induced inflammatory response in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dehydroepiandrosterone on Th2 cytokine production in peripheral blood mononuclear cells from asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cnmwellness.com [cnmwellness.com]
- 7. Dehydroepiandrosterone suppresses interleukin 10 synthesis in women with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 11. DHEA treatment of Alzheimer's disease: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate in Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. homepage.villanova.edu [homepage.villanova.edu]
- 19. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Dehydrodanshenol A: A Comparative Guide to its PTP1B Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Dehydrodanshenol A has been identified as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] This makes it a compound of interest for research in diabetes, obesity, and other metabolic disorders. This guide provides a comparative overview of this compound's inhibitory activity against PTP1B and contrasts it with other known PTP1B inhibitors, highlighting the critical nature of comprehensive selectivity profiling in drug development.
Quantitative Inhibitor Comparison
A thorough understanding of a compound's selectivity is paramount in drug discovery to minimize off-target effects and predict potential side effects. While extensive selectivity data for this compound against a broad panel of phosphatases is not yet publicly available, a comparison of its PTP1B inhibitory activity with that of established PTP1B inhibitors, JTT-551 and Trodusquemine (MSI-1436), underscores the importance of such profiling.
| Compound | Target | Mode of Inhibition | IC50 / Kᵢ (μM) | Selectivity Profile |
| This compound | PTP1B | Non-competitive | 8.5 (IC₅₀)[1] | Data against other phosphatases not readily available. |
| JTT-551 | PTP1B | Mixed-type | 0.22 (Kᵢ) | ~42-fold selective over TCPTP (Kᵢ = 9.3 μM). Significantly less active against CD45 and LAR (Kᵢ ≥ 30 μM). |
| Trodusquemine (MSI-1436) | PTP1B | Non-competitive | ~1 (IC₅₀) | ~224-fold selective over TCPTP (IC₅₀ = 224 μM). |
Note: IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Kᵢ is the inhibition constant, a more direct measure of binding affinity.
Experimental Protocols
The following is a representative protocol for a Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay, a common method used to determine the inhibitory activity of compounds like this compound.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of the PTP1B enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. Include wells with a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizing Key Processes
To better understand the context of this compound's activity and the methods for its characterization, the following diagrams illustrate the PTP1B signaling pathway and a general workflow for selectivity profiling.
Caption: Simplified PTP1B signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the selectivity profile of an enzyme inhibitor.
References
Benchmarking Dehydrodanshenol A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dehydrodanshenol A's performance against known standards in the context of neuroinflammation and its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
This compound has been identified as a non-competitive inhibitor of Protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 8.5 μM[1]. PTP1B is a key regulator in inflammatory signaling pathways and has emerged as a therapeutic target for neuroinflammatory and neurodegenerative diseases[2][3][4]. Inhibition of PTP1B has been shown to attenuate microglial activation and the subsequent production of pro-inflammatory cytokines, suggesting a promising avenue for the development of novel treatments for conditions such as Alzheimer's disease[2][3][5][6].
This guide benchmarks this compound against established drugs, including the Alzheimer's disease medications Donepezil and Memantine, and the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, to provide a clear perspective on its potential efficacy.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected standards concerning their PTP1B inhibitory and anti-inflammatory activities.
Table 1: PTP1B Inhibition
| Compound | IC50 (μM) | Mechanism of Inhibition |
| This compound | 8.5[1] | Non-competitive[1] |
| Donepezil | Data not available | Data not available |
| Memantine | Data not available | Data not available |
| Ibuprofen | Data not available | Data not available |
Table 2: Anti-Inflammatory Activity (Inhibition of Pro-inflammatory Cytokine Production in Microglia)
| Compound | Inhibition of TNF-α | Inhibition of IL-1β | Notes |
| This compound | Expected based on PTP1B inhibition | Expected based on PTP1B inhibition | PTP1B inhibition suppresses LPS-induced TNF-α and IL-1β expression in microglia[7]. |
| Donepezil | Demonstrated[8][9] | Demonstrated[8][9][10] | Attenuates the release of inflammatory mediators from microglia. Can inhibit the NF-κB signaling pathway[8][9]. |
| Memantine | Demonstrated[11][12] | Data not available | Reduces the production of pro-inflammatory factors by inhibiting microglial activation[11][12]. |
| Ibuprofen | Demonstrated | Demonstrated[13][14] | Reduces IL-1β levels and can suppress plaque pathology and inflammation in mouse models of Alzheimer's disease[13][14]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PTP1B Inhibition Assay
This protocol is adapted from a general method for determining PTP1B inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound or standards) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Neuroinflammation Assay (Microglial Cytokine Release)
This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on microglia.
Objective: To measure the inhibitory effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from activated microglia.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Test compound (this compound or standards)
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response and co-incubate with the test compound for a set period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-only treated cells.
-
Determine the IC50 value for the inhibition of each cytokine if a clear dose-response is observed.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the benchmarking of this compound.
Caption: Experimental workflow for benchmarking this compound.
Caption: PTP1B-mediated neuroinflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel role for protein tyrosine phosphatase 1B as a positive regulator of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTP1B inhibition promotes microglial phagocytosis in Alzheimer's disease models by enhancing SYK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Protein Tyrosine Phosphatase 1B Hastens Amyloid β-Associated Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibuprofen suppresses interleukin-1beta induction of pro-amyloidogenic alpha1-antichymotrypsin to ameliorate beta-amyloid (Abeta) pathology in Alzheimer's models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Combination Therapies for Type 2 Diabetes Mellitus
Lack of Specific Data on Dehydrodanshenol A Combination Therapy
Extensive research has revealed no specific experimental data or published studies on the use of this compound in combination with other anti-diabetic agents. The available scientific literature does not provide information on its synergistic effects, potential mechanisms of action in combination, or comparative efficacy against established diabetes treatments.
Therefore, this guide will provide a comprehensive comparison of established and commonly used anti-diabetic combination therapies. This will serve as a valuable resource and framework for researchers and drug development professionals who may be investigating novel compounds like this compound, by outlining the current landscape of combination treatments, their mechanisms, and the methodologies used to evaluate them.
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of common anti-diabetic drug classes when used in combination therapy for the management of type 2 diabetes (T2D). The information presented is supported by a review of preclinical and clinical studies.
Introduction to Combination Therapy in T2D
Type 2 diabetes is a progressive metabolic disorder characterized by insulin resistance and declining β-cell function.[1] As the disease progresses, monotherapy often becomes insufficient to maintain long-term glycemic control.[1] Combination therapy, utilizing drugs with complementary mechanisms of action, has become a cornerstone of T2D management.[1][2] This approach can lead to more effective glycemic control, potentially with a lower risk of side effects compared to high-dose monotherapy.[2][3]
This guide focuses on the combination of three major classes of oral anti-diabetic agents:
-
Biguanides (Metformin): The first-line therapy for T2D, primarily reducing hepatic glucose production.[4]
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Promote urinary glucose excretion.[5][6]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Enhance the incretin system to stimulate insulin secretion and suppress glucagon.[7][8][9]
Comparative Efficacy and Safety of Combination Therapies
The following table summarizes the quantitative data on the efficacy and safety of various combination therapies. These values represent typical findings from clinical trials and may vary based on patient characteristics and study design.
| Combination Therapy | Typical HbA1c Reduction (from baseline) | Effect on Body Weight | Risk of Hypoglycemia | Common Side Effects |
| Metformin + SGLT2 Inhibitor | 1.0 - 1.5% | Weight loss (approx. 2-3 kg) | Low | Genital mycotic infections, urinary tract infections, osmotic diuresis.[6][10] |
| Metformin + DPP-4 Inhibitor | 0.5 - 1.0% | Weight neutral | Low | Headache, nasopharyngitis, rare risk of pancreatitis and severe joint pain.[8][11] |
| SGLT2 Inhibitor + DPP-4 Inhibitor | 1.1 - 1.5% (when added to metformin) | Weight loss (approx. 4.5 lbs) | Low | Similar to SGLT2 inhibitor monotherapy.[12] |
| Metformin + SGLT2 Inhibitor + DPP-4 Inhibitor | Approx. 1.0 - 1.5% over dual therapy | Weight loss | Low | Combination of side effects from individual agents. |
Mechanisms of Action and Signaling Pathways
Understanding the distinct mechanisms of action for each drug class is crucial for rational combination therapy.
Metformin's Mechanism of Action
Metformin's primary anti-hyperglycemic effect is the reduction of hepatic glucose production.[13] It also increases insulin sensitivity in peripheral tissues.[4]
Caption: Metformin's primary mechanisms of action.
SGLT2 Inhibitors' Mechanism of Action
SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[5][6] This mechanism is independent of insulin secretion.
References
- 1. Initial Combination Therapy in Type 2 Diabetes [e-enm.org]
- 2. Benefits and risks of drug combination therapy for diabetes mellitus and its complications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Combination Therapy Using Metformin, Thiazolidinedione, and a GLP-1 Analog or DPP-IV Inhibitor in Patients with Type 2 Diabetes Mellitus [e-dmj.org]
- 4. Exploring the Protective Effects of Traditional Antidiabetic Medications and Novel Antihyperglycemic Agents in Diabetic Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review of SGLT2 inhibitors’ efficacy through their diuretic mode of action in diabetic patients [frontiersin.org]
- 6. SGLT2 Inhibitors | Diabetes UK [diabetes.org.uk]
- 7. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]
- 10. SGLT2 inhibitors | National Kidney Foundation [kidney.org]
- 11. fda.gov [fda.gov]
- 12. consultant360.com [consultant360.com]
- 13. youtube.com [youtube.com]
A Head-to-Head Comparison of Dehydrodanshenol A and Synthetic Inhibitors Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring compound Dehydrodanshenol A and various synthetic inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. The information presented is supported by experimental data to assist researchers in evaluating potential therapeutic agents for metabolic diseases.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[1][2] Consequently, inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. This guide compares the inhibitory potential of this compound, a natural product, against a range of synthetic molecules, some of which have undergone clinical investigation.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory activities of this compound and several synthetic inhibitors against PTP1B are summarized below. The data is presented in terms of the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are key indicators of a compound's potency.
| Inhibitor | Type | Target Enzyme | IC50 / Ki (µM) | Mechanism of Inhibition | Reference(s) |
| This compound | Natural Product | PTP1B | 8.5 (IC50) | Non-competitive | [3] |
| Trodusquemine (MSI-1436) | Synthetic (Natural Product-derived) | PTP1B | 1.0 (IC50) | Allosteric, Non-competitive | [4][5] |
| Ertiprotafib | Synthetic | PTP1B | 1.6 (IC50) | Non-competitive | [6][7] |
| JTT-551 | Synthetic | PTP1B | 0.22 (Ki) | Mixed-type | [8][9] |
| Oxovanadium(IV) Complexes | Synthetic | PTP1B | 0.041 - 0.075 (IC50) | Competitive | [10] |
| Cinnoline Derivatives | Synthetic | PTP1B / TC-PTP | ~5-10 (IC50) | Mixed | [11] |
Experimental Protocols
The determination of PTP1B inhibitory activity is crucial for the evaluation of potential drug candidates. A standard in vitro assay is outlined below.
PTP1B Inhibition Assay Protocol
This protocol describes a common method for measuring the inhibition of PTP1B activity using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[12]
-
Test inhibitors (this compound, synthetic compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of the PTP1B enzyme, pNPP substrate, and various concentrations of the test inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of PTP1B enzyme to the wells of a 96-well plate. Then, add different concentrations of the inhibitor to the respective wells. A control well should contain the enzyme and the solvent used to dissolve the inhibitor (e.g., DMSO). Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[12][13]
-
Initiation of Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Measurement of Activity: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPP by PTP1B results in a yellow color, which can be quantified spectrophotometrically.[12][13]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Processes
Insulin Signaling Pathway and the Role of PTP1B
The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thereby dampening the downstream signals that lead to glucose uptake and other metabolic effects.[2][14][15][16]
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Experimental Workflow for PTP1B Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory potential of a compound against PTP1B.
Caption: General workflow for an in vitro PTP1B inhibition assay.
Conclusion
This compound demonstrates moderate inhibitory activity against PTP1B with a non-competitive mechanism. In comparison, several synthetic inhibitors, such as Trodusquemine, Ertiprotafib, and JTT-551, exhibit higher potency, with some reaching sub-micromolar IC50 or Ki values. The synthetic compounds also display a variety of inhibitory mechanisms, including allosteric and competitive inhibition, which may offer advantages in terms of selectivity and in vivo efficacy. The development of highly potent and selective PTP1B inhibitors remains an active area of research, with both natural products and synthetic molecules providing valuable scaffolds for future drug design. This comparative guide serves as a resource for researchers to understand the current landscape of PTP1B inhibitors and to inform the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and protein tyrosine phosphatases inhibition activities of oxovanadium(IV) complexes with Schiff base and polypyridyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dehydrodanshenol A and Related Tanshinones
Note on Nomenclature: The compound "Dehydrodanshenol A" is not commonly found in scientific literature. It is likely a typographical error or a less common name for a related compound from the plant Salvia miltiorrhiza (Danshen). This guide will focus on the safety and handling of structurally similar and well-researched tanshinones, such as Dehydrotanshinone IIA and Dihydrotanshinone I, which are expected to have comparable safety profiles.
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and procedural guidelines for researchers, scientists, and drug development professionals working with tanshinone compounds.
Hazard Identification and Classification
Tanshinone compounds, including Dehydrotanshinone IIA and Dihydrotanshinone I, are classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1][2]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety and prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles. A full-face shield is recommended when handling larger quantities or pouring solutions.[3] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves. | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat or Impervious Apron | A lab coat is standard. An impervious chemical protective apron should be worn when handling solutions to protect from splashes.[3][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with a particulate filter (e.g., N95) when handling the powder form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood.[5] | Prevents inhalation of fine dust particles and aerosols.[1][2] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for all procedures that may generate dust or aerosols, such as weighing, dissolving, or sonicating the compound.[1][2][5]
Safe Handling Practices:
Storage:
-
For long-term stability, store the powder at -20°C and solutions at -80°C.[1][2]
-
Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[1][2]
Disposal Plan
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not allow the compound to enter drains or waterways, as it is very toxic to aquatic life.[5]
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]
Experimental Protocols and Visualizations
Signaling Pathway: PI3K/Akt Inhibition
Many tanshinone compounds, including Dihydrotanshinone I, have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and migration. The diagram below illustrates the inhibitory effect of Dihydrotanshinone I (DHTS) on this pathway.[6][7][8]
Caption: Dihydrotanshinone I (DHTS) inhibits the PI3K/Akt pathway.
Experimental Workflow: Assessing Cell Viability and Protein Expression
A common experimental workflow to investigate the effects of a compound like this compound involves treating cancer cells and then assessing changes in cell viability and the expression of key proteins in a signaling pathway. The following diagram outlines a typical workflow combining a cell viability assay (such as an MTT or MTS assay) and a Western blot analysis.
Caption: Workflow for cell viability and Western blot analysis.
Detailed Methodologies
Cell Viability (MTS Assay) Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a related tanshinone) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[9]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt) overnight at 4°C.[11][12]
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[4]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer [agris.fao.org]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. addgene.org [addgene.org]
- 5. Dihydrotanshinone induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
